2,2-Difluoropropylamine hydrochloride
Description
The exact mass of the compound this compound is 131.0313333 g/mol and the complexity rating of the compound is 44.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-difluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJKGOWDPKVIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962273 | |
| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-00-1, 868241-48-9 | |
| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 421-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Difluoropropylamine hydrochloride chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of 2,2-Difluoropropylamine Hydrochloride
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is one such strategic building block, offering a gem-difluorinated propyl scaffold with a primary amine for further synthetic elaboration. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for pharmaceutical and agrochemical research.[2][3]
This guide provides a comprehensive technical overview of this compound, moving beyond simple data reporting to offer insights into its structural characterization and analytical validation. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity required for rigorous research and development programs.
Core Molecular Identity and Physicochemical Profile
This compound is the salt formed between the organic base 2,2-difluoropropan-1-amine and hydrochloric acid.[4] The gem-difluoro group at the C2 position is the key structural feature, sterically shielding the adjacent carbon and influencing the basicity of the primary amine.
| Identifier | Value | Source |
| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride | PubChem[4] |
| CAS Number | 868241-48-9 | Alachem Co., Ltd.[5] |
| Molecular Formula | C₃H₈ClF₂N | PubChem[4] |
| Molecular Weight | 131.55 g/mol | PubChem[4] |
| Monoisotopic Mass | 131.0313333 Da | PubChem[4] |
| SMILES | CC(CN)(F)F.Cl | CymitQuimica[3] |
| Physical Form | White to off-white crystalline powder | CymitQuimica[3], ChemicalBook[6] |
| Melting Point | 235-239 °C | ChemicalBook[6] |
| Solubility | Soluble in water | Nanjing Finechem[7] |
Synthetic Strategy: A Generalized Approach
While multiple proprietary routes exist for the synthesis of this compound, a common and logical approach involves the reductive amination of a suitable difluorinated carbonyl precursor. This method is robust and allows for the introduction of the amine functionality in a controlled manner. The final step involves salt formation to yield the stable hydrochloride product.
Caption: Generalized synthetic workflow for this compound.
The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting aldehyde. The final salt formation is typically achieved by treating a solution of the free base in a solvent like isopropanol (IPA) or diethyl ether with a solution of hydrogen chloride.[2] Recrystallization from a suitable solvent system affords the purified, crystalline product.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity, a requirement for its use in regulated industries.[8] The following protocols represent a robust system for the complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides unparalleled insight into the molecular skeleton. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Rationale for Experimental Choices:
-
¹H NMR: Confirms the presence and connectivity of protonated carbons (methyl and methylene groups).
-
¹⁹F NMR: Directly observes the fluorine atoms, providing a highly sensitive probe of the local chemical environment.[9][10] The absence of background signals in ¹⁹F NMR makes it an excellent tool for purity analysis in fluorinated compounds.[11]
-
¹³C NMR: Determines the carbon framework of the molecule.
Predicted NMR Spectral Data:
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| ¹H | -CH₃ (C3) | ~1.5 - 1.8 | Triplet (t) | ³JHF ≈ 18-22 Hz |
| ¹H | -CH₂- (C1) | ~3.2 - 3.5 | Triplet (t) | ³JHF ≈ 12-16 Hz |
| ¹H | -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | Exchanges with D₂O |
| ¹³C | -CH₃ (C3) | ~20 - 25 | Triplet (t) | ²JCF ≈ 25-30 Hz |
| ¹³C | -CH₂- (C1) | ~45 - 50 | Triplet (t) | ²JCF ≈ 20-25 Hz |
| ¹³C | -CF₂- (C2) | ~120 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz |
| ¹⁹F | -CF₂- (C2) | ~ -90 to -110 | Quartet of Triplets (qt) | ³JFH ≈ 18-22 Hz, ³JFH ≈ 12-16 Hz |
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for observing H-F couplings but will exchange the amine protons. DMSO-d₆ will allow observation of the amine protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
To confirm the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the amine proton signal should disappear.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This provides a clean signal for chemical shift determination.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the adjacent methyl and methylene protons, which is crucial for structural confirmation.[12]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon types (CH₃, CH₂, CF₂). A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
Rationale for Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides, minimizing fragmentation and preserving the molecular ion.
-
Positive Ion Mode: The amine is readily protonated, making it highly sensitive in positive ion mode. The expected ion is the free base [M+H]⁺.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the peak corresponding to the protonated free base, [C₃H₇F₂N + H]⁺.
-
Expected Exact Mass: 96.0621.
-
Calculated Exact Mass for [C₃H₈F₂N]⁺: 96.0619.
-
Compare the measured mass to the calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.
-
High-Performance Liquid Chromatography (HPLC): Purity Determination
A validated stability-indicating HPLC method is required to determine the purity of the compound and identify any potential impurities.[13]
Rationale for Method Design:
-
Reversed-Phase (RP) Chromatography: While the compound is polar, a modern polar-embedded or polar-endcapped C18 column can provide sufficient retention.
-
Mobile Phase: A buffered mobile phase is necessary to ensure consistent ionization state and peak shape for the amine. A low pH (e.g., pH 2.5-3.0) using a phosphate or formate buffer will ensure the amine is fully protonated. Acetonitrile is a common organic modifier.[14]
-
UV Detection: The compound lacks a strong chromophore, so detection at a low wavelength (e.g., 205-215 nm) is necessary.[15] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for universal detection.
Caption: Standard HPLC workflow for purity analysis and quality control.
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 95% A : 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase.
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).[14]
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this compound.
-
Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[6]
Conclusion
This compound is a valuable chemical intermediate whose utility is predicated on its confirmed identity and purity. The analytical workflows detailed in this guide, integrating NMR, MS, and HPLC, provide a robust, self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby accelerating their research and development endeavors.
References
- 1. hovione.com [hovione.com]
- 2. echemi.com [echemi.com]
- 3. CAS 868241-48-9: this compound [cymitquimica.com]
- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 7. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 8. Small Molecule Drug Characterization and Purity Analysis | アジレント [agilent.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemical-label.com [chemical-label.com]
An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Gem-Difluoro Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoro group (-CF2-) stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropylamine hydrochloride (CAS Number: 868241-48-9) is a critical building block that provides a synthetically accessible source of the 2,2-difluoropropylamine moiety, a valuable bioisostere for various functional groups in drug design.[1][2]
This technical guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic applications in drug development. The insights provided herein are intended to empower researchers and scientists to effectively leverage this versatile building block in their pursuit of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]
| Property | Value | Source(s) |
| CAS Number | 868241-48-9 | [3] |
| Molecular Formula | C₃H₈ClF₂N | [3] |
| Molecular Weight | 131.55 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 235-239 °C | [4] |
| Solubility | Soluble in water | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synthesis of this compound: A Practical Approach
While several synthetic routes to 2,2-difluoropropylamine can be envisioned, a common and practical approach involves the reduction of 2,2-difluoropropionamide. This method is advantageous due to the commercial availability of the starting amide or its straightforward preparation from 2,2-difluoropropionic acid.
Experimental Protocol: Reduction of 2,2-Difluoropropionamide
This protocol describes a representative procedure for the synthesis of 2,2-difluoropropylamine from 2,2-difluoropropionamide using lithium aluminum hydride (LAH), followed by conversion to its hydrochloride salt.
Step 1: Reduction of 2,2-Difluoropropionamide to 2,2-Difluoropropylamine
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: A solution of 2,2-difluoropropionamide (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.
-
Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).[5] The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates contain the free base, 2,2-difluoropropylamine.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: The THF solution of 2,2-difluoropropylamine is cooled in an ice bath. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white solid.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals. A triplet corresponding to the methyl (CH₃) protons, split by the two adjacent fluorine atoms. The methylene (CH₂) protons adjacent to the nitrogen will appear as a triplet, also due to coupling with the geminal fluorine atoms. The amine protons (NH₃⁺) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals. The methyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The quaternary carbon bearing the two fluorine atoms will also be a triplet. The methylene carbon will be a triplet due to two-bond C-F coupling.
| Data Type | Predicted Chemical Shift (δ) / m/z | Expected Multiplicity / Fragmentation |
| ¹H NMR | ~1.6 ppm (CH₃), ~3.4 ppm (CH₂), ~8.5 ppm (NH₃⁺) | Triplet (CH₃), Triplet (CH₂), Broad Singlet (NH₃⁺) |
| ¹³C NMR | ~23 ppm (CH₃), ~45 ppm (CH₂), ~120 ppm (CF₂) | Triplet (CH₃), Triplet (CH₂), Triplet (CF₂) |
| Mass Spec. (EI) | M⁺ not observed, [M-CH₃]⁺, [M-NH₂]⁺, [CH₂NH₂]⁺ (base peak) | Alpha-cleavage is the dominant fragmentation pathway for primary amines.[6][7] |
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of the free base, 2,2-difluoropropylamine, is expected to show characteristic fragmentation patterns for primary amines.[6][7] The molecular ion peak may be weak or absent. The base peak is typically the result of α-cleavage, leading to the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.
Applications in Drug Discovery: A Bioisosteric Replacement Strategy
The 2,2-difluoropropylamine moiety is a valuable bioisostere for various functional groups, including the corresponding propanolamine. This bioisosteric replacement can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and target engagement.[8][9] The gem-difluoro group can act as a hydrogen bond acceptor and can alter the pKa of the neighboring amine, influencing its binding interactions with the target protein.
Caption: Structure-Activity Relationship contributions of the moiety.
Case Study: Application in the Synthesis of a Bardoxolone Methyl Derivative
A notable application of a close derivative, 2,2-difluoropropionamide, is in the synthesis of N-((4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide.[2][10] This complex molecule is a derivative of Bardoxolone Methyl, which has been investigated in clinical trials for chronic kidney disease.[2] The incorporation of the 2,2-difluoropropionamide moiety highlights the interest in this particular fluorinated building block for modifying the properties of complex bioactive molecules. While this example uses the amide, it underscores the relevance of the 2,2-difluoropropyl core structure in the development of potential therapeutics. The corresponding amine would be a key starting material for accessing analogues with an amine linkage.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4]
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its gem-difluoro motif offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to metabolic stability, lipophilicity, and target binding. This technical guide provides a foundational understanding of its synthesis, characterization, and strategic application, empowering researchers to unlock the potential of this important fluorinated intermediate in the design of next-generation therapeutics.
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. KR20210018555A - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]
- 3. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2013163344A1 - 2.2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]
Navigating the Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Gem-Difluoro Moiety in Modern Drug Design
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The gem-difluoro group (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2-Difluoropropylamine hydrochloride is a valuable building block that introduces this key motif, enabling the synthesis of novel pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a comparative analysis of starting materials, reaction pathways, and experimental considerations to aid researchers in the strategic selection of the most suitable methodology for their drug development programs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The primary disconnection strategies involve the reduction of a nitrogen-containing functional group or the rearrangement of a carboxylic acid derivative. This guide will focus on three principal pathways:
-
Reduction of 2,2-Difluoropropionitrile: A direct and atom-economical approach.
-
Reduction of 2,2-Difluoropropionamide: A classic transformation leveraging a readily accessible precursor.
-
From 2,2-Difluoropropionic Acid via Curtius Rearrangement: A versatile method that avoids direct handling of the free amine.
The logical workflow for these synthetic strategies is depicted below:
An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 2,2-Difluoropropylamine hydrochloride (CAS: 868241-48-9). This fluorinated building block is of significant interest in pharmaceutical sciences due to the unique physicochemical and pharmacological properties imparted by the gem-difluoro motif.
Core Molecular Attributes
This compound is the salt form of 2,2-difluoropropan-1-amine, a low molecular weight primary amine featuring a gem-difluoro group adjacent to a methyl group. This structural feature is central to its utility in medicinal chemistry.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇F₂N·HCl | [1] |
| Molecular Weight | 131.55 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 868241-48-9 | [1] |
| Melting Point | 235-239 °C | [2] |
| Solubility | Soluble in water | [1] |
| Predicted pKa (free amine) | 7.12 ± 0.30 | [1] |
Note: The provided pKa is a predicted value and should be considered an estimate. Experimental determination is recommended for precise calculations in formulation and physiological modeling.
The Strategic Importance of the Gem-Difluoro Group in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the gem-difluoro group (CF₂) offers distinct advantages. As a non-hydrolyzable isostere of a ketone or aldehyde carbonyl group, it can significantly modulate the properties of a parent molecule.
Key Mechanistic Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). The replacement of metabolically labile C-H bonds with C-F bonds at a strategic position, such as the one adjacent to an amine, can block oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the proximal amine group compared to its non-fluorinated analogues. This is a critical parameter for drug design, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).
-
Enhanced Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. The gem-difluoro motif provides a localized increase in lipophilicity, which can be fine-tuned by the medicinal chemist to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The presence of the bulky and electronegative fluorine atoms can induce specific conformational preferences in the molecule. This can lead to a more favorable binding orientation with the target protein, resulting in increased potency and selectivity.[1]
Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of 2,2-difluoropropylamine originates from its corresponding nitrile precursor, 2,2-difluoropropionitrile. The overall synthetic workflow involves the reduction of the nitrile to the primary amine, followed by salt formation.
Figure 1. High-level synthesis workflow.
Experimental Protocol: Reduction of 2,2-Difluoropropionitrile
The following protocol describes a representative procedure for the synthesis of the free amine via borane reduction, a common method for converting nitriles to primary amines under relatively mild conditions.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel with 2,2-difluoropropionitrile (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-THF solution (approx. 1.1 eq of BH₃) to the stirred nitrile solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., GC-MS or TLC analysis of quenched aliquots).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous HCl to quench the excess borane and hydrolyze the intermediate borane-amine complex. Caution: Hydrogen gas evolution will occur.
-
Workup: Stir the mixture at room temperature for 1-2 hours. Remove the THF under reduced pressure. Basify the remaining aqueous solution to a pH > 12 by the slow addition of 3 M aqueous NaOH, ensuring the temperature is controlled with an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Isolation of Free Amine: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield 2,2-difluoropropan-1-amine as the free base. Note: Due to its potential volatility, care must be taken during solvent removal.
Protocol: Hydrochloride Salt Formation
-
Dissolve the crude 2,2-difluoropropan-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its successful use in GMP (Good Manufacturing Practice) environments and reproducible research. A suite of analytical techniques should be employed.
Analytical Workflow
Figure 2. Quality control workflow.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals would include a triplet for the -CH₂- group due to coupling with the adjacent fluorine atoms, and a triplet for the -CH₃ group, also due to coupling with the fluorine atoms. The ammonium protons (-NH₃⁺) may appear as a broad singlet.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon backbone. The signal for the CF₂ carbon will be split into a triplet by the two fluorine atoms.[7][8][9]
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for determining the purity of the compound and quantifying any impurities.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base cation (C₃H₇F₂N).
Applications in Drug Development
This compound serves as a valuable building block for introducing the 2,2-difluoropropyl moiety into more complex bioactive molecules.[1][10] Its primary amine handle allows for a wide range of subsequent chemical transformations, including:
-
Amide bond formation
-
Reductive amination
-
N-alkylation and N-arylation
-
Formation of sulfonamides, ureas, and carbamates
While specific examples in publicly disclosed late-stage clinical candidates are proprietary, the utility of similar small fluorinated amines is well-documented in patent literature for therapeutic areas including oncology, neuroscience, and infectious diseases.[11] The 2,2-difluoropropylamine motif is particularly useful for synthesizing analogues of existing drugs to improve their metabolic stability and overall pharmacokinetic profile.
Safety, Handling, and Storage
Hazard Profile:
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. This compound | 868241-48-9 [sigmaaldrich.com]
- 3. 2,2-Difluoropropanenitrile | C3H3F2N | CID 21731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloropropene(557-98-2) 13C NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
Spectroscopic Characterization of 2,2-Difluoropropylamine Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. We will delve into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering a robust framework for its identification and characterization. This guide is designed to be a practical resource, explaining the causality behind expected spectral features and providing detailed, protocol-driven insights for laboratory application.
Introduction
This compound is a primary amine hydrochloride salt featuring a geminal difluoro group on the propyl chain. The presence of the electronegative fluorine atoms significantly influences the electronic environment of the molecule, making its spectroscopic analysis a compelling case study. Understanding the NMR, IR, and MS profiles of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically explore the predicted spectroscopic data, providing a foundational understanding for researchers working with this and similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following sections detail the predicted spectra and the rationale behind the predictions.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a polar deuterated solvent is critical due to the salt nature of the analyte.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the ¹H spectrum, which can aid in peak assignment.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the fluorine signal.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show two main signals corresponding to the methyl (CH₃) and methylene (CH₂) groups. The amine protons (NH₃⁺) will likely be broad and may exchange with the solvent.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.8 - 2.0 | Triplet (t) | 3H | CH₃ | The methyl group is adjacent to a CF₂ group, which will cause a triplet splitting pattern due to coupling with the two fluorine atoms. |
| ~3.4 - 3.6 | Triplet (t) | 2H | CH₂ | The methylene group is adjacent to the CF₂ group and will also appear as a triplet. The downfield shift is due to the deshielding effect of the adjacent ammonium group. |
| ~4.9 (in non-exchanging solvent) | Broad Singlet | 3H | NH₃⁺ | The protons on the nitrogen are acidic and will likely appear as a broad signal. In D₂O, this signal will disappear due to proton-deuterium exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals. The carbon atoms attached to or near the fluorine atoms will show characteristic splitting patterns in a proton-coupled spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |
| ~20 - 25 | Triplet (t) | CH₃ | The methyl carbon is coupled to the two adjacent fluorine atoms, resulting in a triplet. |
| ~45 - 50 | Triplet (t) | CH₂ | The methylene carbon is also coupled to the two adjacent fluorine atoms, appearing as a triplet. |
| ~115 - 125 | Triplet (t) | CF₂ | The carbon directly bonded to the two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F-¹H Coupling) | Assignment | Rationale |
| -90 to -110 | Quartet of Triplets (qt) | CF₂ | The fluorine atoms are coupled to the adjacent methyl (3H) and methylene (2H) protons, resulting in a complex splitting pattern. In a proton-decoupled spectrum, this would be a singlet. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, C-H, C-N, and C-F bonds.
Experimental Protocol: IR Spectroscopy
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric CO₂ and H₂O signals.
Experimental Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Predicted IR Absorption Bands
The IR spectrum of a primary amine hydrochloride is characterized by broad absorptions due to the ammonium group.[1]
Table 4: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 | Strong, Broad | N-H stretching (NH₃⁺) | The stretching vibrations of the N-H bonds in the ammonium group give rise to a very broad and intense absorption band.[1] |
| 2950 - 2850 | Medium | C-H stretching | Aliphatic C-H stretching vibrations from the methyl and methylene groups. |
| ~1600 | Medium | N-H bending (asymmetric) | The asymmetric bending vibration of the NH₃⁺ group.[2] |
| ~1500 | Medium | N-H bending (symmetric) | The symmetric bending vibration of the NH₃⁺ group. |
| 1250 - 1020 | Strong | C-N stretching | Stretching vibration of the carbon-nitrogen bond.[2] |
| 1150 - 1000 | Strong, Broad | C-F stretching | The C-F stretching vibrations typically appear as strong and broad bands in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for the hydrochloride salt or Electron Ionization (EI) for the free amine.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of the free amine (2,2-Difluoropropylamine) is predicted here, as the hydrochloride salt would typically be analyzed in its protonated form by ESI-MS, showing a molecular ion corresponding to the free amine. The molecular weight of 2,2-Difluoropropylamine is 95.09 g/mol .
Table 5: Predicted Key Fragments in the Mass Spectrum of 2,2-Difluoropropylamine
| m/z | Proposed Fragment | Rationale |
| 95 | [C₃H₇F₂N]⁺ | Molecular ion (M⁺). |
| 76 | [C₃H₆F₂]⁺ | Loss of NH₂ radical. |
| 65 | [CH₂F₂]⁺ | Cleavage of the C-C bond between the CH₂ and CF₂ groups. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines, leading to the loss of a C₂H₃F₂ radical. This is often the base peak.[3][4] |
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and analysis of this compound. The provided experimental protocols and workflows serve as a practical starting point for researchers. It is important to note that experimental verification of this data is essential for definitive structural confirmation. This guide underscores the power of predictive spectroscopy in the absence of published experimental data and provides a solid foundation for future experimental work on this and related fluorinated molecules.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Mass Spectrometry of Amines [jove.com]
An In-depth Technical Guide to the Solubility of 2,2-Difluoropropylamine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoropropylamine hydrochloride, a key building block in contemporary drug discovery and organic synthesis.[1] In the absence of extensive public quantitative data, this document synthesizes foundational chemical principles, the known effects of gem-difluorination on physicochemical properties, and established experimental methodologies to offer a robust predictive framework and practical guidance for laboratory professionals.[2] We present a detailed exploration of the theoretical underpinnings of its solubility in various organic solvent classes, a compilation of predicted solubility profiles, and a step-by-step, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate seamless process development, from synthesis to formulation.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (C₃H₈ClF₂N, Molar Mass: 131.55 g/mol ) is a vital intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its unique structural feature, the gem-dinal difluoro group at the 2-position, imparts significant alterations to the molecule's electronic properties, pKa, and metabolic stability, making it a desirable motif in medicinal chemistry.[2][3] The hydrochloride salt form enhances stability and aqueous solubility, which is advantageous for certain applications.[4]
However, for a vast array of synthetic transformations, purification strategies (like crystallization), and formulation development, a comprehensive understanding of its solubility in organic solvents is paramount. The choice of solvent can dictate reaction kinetics, yield, and purity of the final product. In formulation science, solubility is a critical determinant of a drug's bioavailability. This guide, therefore, aims to provide a detailed technical resource for scientists, enabling informed solvent selection and the development of robust, reproducible processes.
Physicochemical Properties and Their Influence on Solubility
The solubility of a salt like this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. As an amine salt, it exists as an ion pair in the solid state and in solution: the 2,2-difluoropropylammonium cation and the chloride anion. The dissolution process involves overcoming the lattice energy of the crystal and the solvation of these individual ions by the solvent molecules.
Key Molecular Features Influencing Solubility:
-
Ionic Nature: The primary driver for solubility in polar solvents is the ion-dipole interactions between the ammonium cation and the chloride anion with the solvent molecules.
-
Hydrogen Bonding: The ammonium group (R-NH₃⁺) is a strong hydrogen bond donor, while the fluorine atoms and the chloride anion are hydrogen bond acceptors. Solvents capable of hydrogen bonding will, therefore, be effective at solvating the salt.
-
Polarity: The overall polarity of the molecule, influenced by the C-F bonds, dictates its affinity for polar solvents.
-
The gem-Difluoro Group: The two fluorine atoms are highly electronegative, creating a strong dipole moment. This can influence the acidity of the ammonium proton and affect the molecule's overall lipophilicity, often in complex ways. While fluorination generally increases lipophilicity, the gem-difluoro group's impact can be nuanced and dependent on the overall molecular context.[2]
Predicted Solubility Profile of this compound
While specific quantitative data is scarce, we can predict the solubility of this compound in various organic solvents based on the principle of "like dissolves like" and the physicochemical properties discussed. The following table provides a qualitative and semi-quantitative estimation of solubility at ambient temperature.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | Excellent hydrogen bond donor and acceptor. High polarity effectively solvates the ions. |
| Ethanol | Moderate to High | Similar to methanol but slightly lower polarity may reduce solubility. | |
| Isopropanol | Moderate | Increased hydrocarbon character compared to methanol and ethanol, leading to lower polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar and can effectively solvate the cation. A good hydrogen bond acceptor. |
| Acetonitrile (ACN) | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO. May not solvate the ions as effectively. | |
| Acetone | Low | Moderate polarity and weaker ability to stabilize ions compared to other polar aprotic solvents. | |
| Non-Polar | Toluene | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. |
| Hexane | Very Low / Insoluble | Non-polar nature makes it a very poor solvent for ionic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Low | While it has a dipole moment, it is a poor hydrogen bond donor/acceptor and has limited ability to solvate ions. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method coupled with gravimetric analysis, which is a robust and self-validating system.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed, dry evaporating dishes or weighing boats
-
Vacuum oven
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 2,2-Difluoropropylamine Hydrochloride
Introduction: Navigating the Nuances of a Fluorinated Amine Hydrochloride
2,2-Difluoropropylamine hydrochloride is a valuable building block in contemporary drug discovery and development, prized for its unique stereoelectronic properties conferred by the gem-difluoro group.[1][2] As with any reactive chemical entity, a comprehensive understanding of its stability profile is paramount to ensure the integrity of research findings, the robustness of manufacturing processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the theoretical and practical aspects of the stability and storage of this compound.
While specific public-domain data on the degradation kinetics of this compound is limited, this guide will leverage established principles of physical organic chemistry, insights into the behavior of analogous fluorinated amines and hydrochloride salts, and regulatory guidance on stability testing to provide a robust framework for its handling and storage. We will explore the intrinsic factors governing its stability, outline potential degradation pathways, and provide detailed protocols for establishing a comprehensive stability profile.
I. Physicochemical Properties and Intrinsic Stability Considerations
This compound is a white to off-white crystalline solid, typically soluble in water and some polar organic solvents.[3] The hydrochloride salt form generally enhances stability and water solubility compared to the free base.[1]
Several key structural features influence its inherent stability:
-
The C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and metabolic stability to the molecule.
-
The Amine Hydrochloride: The protonated amine group reduces the nucleophilicity and reactivity of the nitrogen atom, rendering it less susceptible to certain degradation reactions compared to the free base.
-
Hygroscopicity: Like many hydrochloride salts, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere. The extent of this will influence its physical and chemical stability.
II. Potential Degradation Pathways: A Mechanistic Perspective
Understanding potential degradation pathways is crucial for designing appropriate stability studies and developing mitigation strategies. For this compound, the following pathways should be considered:
A. Hydrolytic Degradation
While the C-F bonds are generally stable, the overall molecule can be susceptible to hydrolysis under certain pH and temperature conditions. The presence of the amine group can influence the local pH and potentially catalyze degradation. It is essential to investigate the compound's stability across a range of pH values relevant to its intended use and storage.
B. Oxidative Degradation
Amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions. Potential oxidation of the amine group in this compound could lead to the formation of various degradation products.
C. Thermal Degradation
The high strength of the C-F bond suggests good thermal stability. However, at elevated temperatures, decomposition can occur. The thermal degradation of fluorinated compounds can be complex, potentially leading to the formation of smaller fluorinated fragments and hydrogen fluoride.[4]
D. Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While the chromophore in this compound is not extensive, photostability should be evaluated as per ICH Q1B guidelines.[5]
III. Recommended Storage and Handling: A Proactive Approach to Stability
Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. For long-term storage, refrigeration (2-8 °C) is recommended.[6] | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Moisture | Store in a tightly sealed container in a dry place. The use of a desiccator is advisable.[3] | Prevents moisture absorption, which can lead to physical changes and promote hydrolytic degradation. |
| Light | Protect from light by storing in an amber or opaque container.[2] | Minimizes the risk of photodegradation. |
| Inert Atmosphere | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Reduces the potential for oxidative degradation. |
| Incompatibilities | Store away from strong oxidizing agents.[3] | Prevents potentially vigorous and hazardous reactions. |
IV. Establishing a Comprehensive Stability Profile: Experimental Protocols
Given the limited publicly available stability data for this compound, it is imperative for researchers to perform their own stability studies. The following section provides a framework for conducting these investigations, aligned with regulatory expectations.
A. Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][7] These studies also help in developing and validating a stability-indicating analytical method.[8]
Caption: Workflow for forced degradation studies of this compound.
1. Acidic and Basic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[9][10]
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Store at room temperature, protected from light, for a defined period.
-
Analyze aliquots at various time points.
3. Thermal Degradation:
-
For solid-state studies, place a known quantity of the compound in a controlled temperature oven (e.g., 80°C).
-
For solution-state studies, prepare a solution in a relevant solvent and incubate at an elevated temperature.
-
Analyze samples at various time points.
4. Photostability:
-
Expose solid powder and a solution of the compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Include a dark control sample wrapped in aluminum foil to differentiate between thermal and photodegradation.
-
Analyze the exposed and control samples.
B. Hygroscopicity Assessment
Understanding the hygroscopic nature of this compound is critical for defining appropriate packaging and storage.
Caption: Experimental workflow for assessing the hygroscopicity of this compound.
-
Accurately weigh a sample of this compound into a tared container.
-
Place the open container in a series of controlled humidity chambers (which can be created using saturated salt solutions) at a constant temperature (e.g., 25°C).
-
Monitor the weight of the sample over time until equilibrium is reached at each humidity level.
-
Calculate the percentage of water absorbed at each relative humidity.
-
Characterize the physical form of the sample before and after the experiment (e.g., by visual inspection and Powder X-ray Diffraction) to check for any changes in crystallinity.
V. Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated stability-indicating analytical method (SIAM).[8][11][12] This is typically a high-performance liquid chromatography (HPLC) method that can separate the parent compound from all potential degradation products, impurities, and excipients.
Logical Relationship for SIAM Development
Caption: Logical workflow for the development of a stability-indicating analytical method.
Conclusion: A Framework for Ensuring Compound Integrity
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 4. turi.org [turi.org]
- 5. scispace.com [scispace.com]
- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. questjournals.org [questjournals.org]
- 12. ijcrt.org [ijcrt.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2,2-Difluoropropylamine Hydrochloride
Introduction: The Strategic Incorporation of the Gem-Difluoropropyl Moiety in Heterocyclic Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to biological targets.[3] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention as a bioisostere for carbonyl or ether functionalities, offering a unique combination of steric and electronic properties.[4]
This guide focuses on the application of a versatile and increasingly important building block, 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9) , in the synthesis of complex fluorinated heterocycles.[5][6] The presence of the gem-difluoro group adjacent to the amine functionality makes this reagent a valuable synthon for introducing the 2,2-difluoropropyl moiety into a variety of heterocyclic scaffolds. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free amine.[7]
This document provides detailed application notes and step-by-step protocols for the synthesis of two distinct classes of medicinally relevant heterocyclic compounds: imidazo[1,2-b][1][2][8]triazine derivatives and pyrrolopyrazole derivatives, both utilizing this compound as a key starting material.
I. Synthesis of N-(2,2-Difluoropropyl)-Substituted Imidazo[1,2-b][1][2][8]triazines: A Case Study in Amide Coupling
Application Note: Amide Bond Formation with this compound
The synthesis of N-(2,2-difluoropropyl) amides is a crucial step in the elaboration of more complex heterocyclic systems. This transformation is typically achieved through the coupling of a carboxylic acid with this compound. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex substrates.
Expertise & Experience:
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a well-established and highly effective method for amide bond formation, particularly with less nucleophilic amines or sterically hindered substrates.[2][3] The reaction proceeds through the formation of an active ester intermediate, which is then readily attacked by the amine. The presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the hydrochloride salt of the amine, liberating the free amine for the coupling reaction, and also to scavenge the acid generated during the reaction. The choice of a polar aprotic solvent like DMF (N,N-Dimethylformamide) ensures the solubility of all reactants and intermediates.
Trustworthiness:
The protocol described below is a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting carboxylic acid. The purification by column chromatography provides the pure amide product, the structure of which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of a N-(2,2-Difluoropropyl)imidazo[1,2-b][1][2][8]triazine-7-carboxamide
This protocol is adapted from the synthesis of IL-17 modulators as described in patent WO2024218032A1.[3]
Materials:
-
Imidazo[1,2-b][1][2][8]triazine-7-carboxylic acid derivative (Intermediate 2 in the patent)
-
This compound (CAS 868241-48-9)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-b][1][2][8]triazine-7-carboxylic acid derivative (1.0 eq) and DIPEA (5.0 eq) in anhydrous DMF, add HATU (1.3 eq) at room temperature.
-
Stir the mixture for 5 minutes to activate the carboxylic acid.
-
Add this compound (1.6 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with brine and ethyl acetate.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2,2-difluoropropyl)imidazo[1,2-b][1][2][8]triazine-7-carboxamide.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-(2,2-difluoropropyl) amides.
II. One-Pot Synthesis of a Pyrrolopyrazole Derivative: A Multicomponent Approach
Application Note: Multicomponent Reactions for Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[9][10] This approach is highly efficient, reducing the number of synthetic steps, purification procedures, and waste generation. The synthesis of a pyrrolopyrazole derivative, as described in patent EP 3936192 B1, is an excellent example of a sequential, one-pot, multicomponent reaction where this compound plays a key role in the formation of an intermediate that subsequently undergoes cyclization.[8]
Expertise & Experience:
In this synthesis, this compound participates in a reaction sequence that likely involves the formation of an imine or enamine intermediate. The use of triethylamine (TEA) as a base is crucial for neutralizing the hydrochloride salt and facilitating the initial condensation reaction. The subsequent addition of hydrazine monohydrate triggers a cyclization cascade, leading to the formation of the final pyrrolopyrazole scaffold. The choice of a high boiling point solvent and elevated temperatures is necessary to drive the reaction to completion, especially in the cyclization step.
Trustworthiness:
The protocol's reliability is demonstrated by its inclusion in a patent application, which requires detailed and reproducible experimental procedures. The sequence is designed for the efficient construction of the target molecule, and the final product can be isolated and characterized using standard analytical methods to confirm its structure and purity.
Experimental Protocol: One-Pot Synthesis of a 4-(4-chlorobenzyl)-1-(2,2-difluoropropyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivative
This protocol is adapted from the synthesis of a PSS1 inhibitor as described in patent EP 3936192 B1.[8]
Materials:
-
A suitable precursor (e.g., a 1,3-dicarbonyl compound or its equivalent)
-
4-Chlorobenzaldehyde
-
This compound (CAS 868241-48-9)
-
Triethylamine (TEA)
-
Hydrazine monohydrate
-
A suitable solvent (e.g., ethanol or acetic acid as mentioned in similar syntheses)
-
1 M Sodium hydroxide solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Combine the precursor and a suitable solvent in a reaction vessel.
-
Sequentially add 4-chlorobenzaldehyde, this compound, and triethylamine at room temperature.
-
Heat the reaction mixture to 100°C and stir for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Add hydrazine monohydrate to the mixture.
-
Heat the reaction mixture to 100°C and stir for an additional 4.5 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add 1 M aqueous sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyrrolopyrazole derivative.
Visualization of the Synthetic Workflow
Caption: Workflow for the one-pot synthesis of a pyrrolopyrazole derivative.
Quantitative Data Summary
| Reaction Type | Heterocycle | Key Reagents | Base | Solvent | Temperature (°C) | Time | Reference |
| Amide Coupling | Imidazo[1,2-b][1][2][8]triazine | Carboxylic acid, 2,2-Difluoropropylamine HCl, HATU | DIPEA | DMF | Room Temp. | Overnight | [3] |
| Multicomponent | Pyrrolopyrazole | Precursor, 4-Chlorobenzaldehyde, 2,2-Difluoropropylamine HCl, Hydrazine | TEA | - | 100 | 11.5 h | [8] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated heterocycles. The protocols detailed in this guide demonstrate its utility in both standard amide coupling reactions and more complex multicomponent strategies for the rapid assembly of medicinally relevant scaffolds. The unique electronic properties conferred by the gem-difluoro group continue to make this and similar reagents highly attractive in the field of drug discovery and development.
References
- 1. cphi-online.com [cphi-online.com]
- 2. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. WO2024218032A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
- 4. New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. TW202100526A - Pyrrolopyrazole derivatives - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 2,2-Difluoropropylamine Hydrochloride
An Application Guide for Researchers
Abstract
The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The 2,2-difluoropropyl group, in particular, provides a unique structural element that can enhance metabolic stability, alter basicity (pKa), and influence binding affinity. 2,2-Difluoropropylamine hydrochloride is a key building block for introducing this valuable moiety.[2][3] However, its use as a hydrochloride salt and the inherent reactivity of primary amines present specific challenges for selective N-alkylation. This guide provides a detailed examination of the core principles and offers two robust, field-proven protocols for the N-alkylation of this compound: direct alkylation via nucleophilic substitution and a preferred, highly selective method of reductive amination. This document is intended for researchers, chemists, and drug development professionals seeking to efficiently incorporate this fluorinated building block into their synthetic programs.
Scientific Principles and Mechanistic Overview
The N-alkylation of this compound is not a direct reaction. The starting material is an ammonium salt, where the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, the crucial first step in any N-alkylation attempt is the in situ neutralization with a base to liberate the free, nucleophilic 2,2-difluoropropylamine.
CH₃CF₂CH₂NH₃⁺Cl⁻ + Base -> CH₃CF₂CH₂NH₂ + [Base-H]⁺Cl⁻
Once the free amine is generated, it can engage in subsequent C-N bond-forming reactions. The choice of method dictates the selectivity and success of the transformation.
Pathway I: Direct Alkylation with Electrophiles
Direct alkylation is a classical SN2 reaction where the nucleophilic nitrogen of the free amine attacks an electrophilic carbon, typically an alkyl halide, displacing a leaving group.[4][5]
Mechanism: CH₃CF₂CH₂NH₂ + R-X -> [CH₃CF₂CH₂NH₂⁺-R]X⁻ [CH₃CF₂CH₂NH₂⁺-R]X⁻ + Base -> CH₃CF₂CH₂NH-R + [Base-H]⁺X⁻
While straightforward, this method is often plagued by a critical issue: overalkylation .[4][6] The secondary amine product (CH₃CF₂CH₂NH-R) is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of an undesired tertiary amine byproduct (CH₃CF₂CH₂(NR₂)) and even quaternary ammonium salts. This results in a mixture of products that can be challenging to separate, leading to lower yields of the target compound.
Pathway II: Reductive Amination (Preferred Method for Selectivity)
Reductive amination is a highly efficient and selective one-pot method for mono-alkylation that circumvents the problem of overalkylation.[7][8] The reaction proceeds in two stages:
-
Imine Formation: The primary amine condenses with an aldehyde or ketone to form an imine intermediate (or its corresponding protonated iminium ion).
-
In Situ Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine to furnish the desired secondary amine.
Mechanism: CH₃CF₂CH₂NH₂ + O=CR¹R² <=> [Imine/Iminium Ion Intermediate] [Imine/Iminium Ion Intermediate] + [Reducing Agent] -> CH₃CF₂CH₂NH-CHR¹R²
The key to this method's success is that the primary amine can only form an imine once, and the resulting secondary amine product is generally unreactive towards further condensation with the carbonyl under these conditions. This provides excellent control and typically leads to much cleaner reactions and higher yields of the mono-alkylated product.[8]
Experimental Protocols
General Safety and Handling: this compound should be handled in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All solvents and reagents should be confirmed anhydrous where specified, as water can interfere with the reactions.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is useful when the alkylating agent is precious, and an excess of the amine can be used to favor mono-alkylation, or when reductive amination is not feasible.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add this compound (1.0 eq).
-
Addition of Base and Solvent: Add a suitable anhydrous base (e.g., K₂CO₃, 2.5 eq) followed by an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF) to achieve a concentration of approximately 0.2–0.5 M.
-
Addition of Alkylating Agent: Stir the suspension vigorously. Add the alkyl halide (1.0–1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60–80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.
Table 1: Recommended Conditions for Direct N-Alkylation
| Parameter | Recommendation | Rationale & Expert Insights |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are the most reactive leaving groups, requiring milder conditions. Chlorides are least reactive and may require higher temperatures or a stronger base. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃ is a cost-effective and common choice.[10] Cs₂CO₃ is more soluble and basic, often accelerating the reaction. DIPEA is a non-nucleophilic organic base useful for maintaining a homogenous solution. At least 2 equivalents are required: 1 for the HCl salt, 1 for the generated H-X. |
| Solvent | Acetonitrile (MeCN), DMF | MeCN is often preferred due to its lower boiling point, making removal easier. DMF is an excellent solvent but requires higher temperatures for removal. Avoid protic solvents which can interfere with the base. |
| Temperature | 60–100 °C | The decreased nucleophilicity of the aniline due to electron-withdrawing groups may necessitate heating to achieve a reasonable reaction rate.[10] |
Protocol 2: N-Alkylation via Reductive Amination (Preferred Method)
This is the recommended method for achieving clean, selective mono-alkylation, especially in a drug discovery setting where purity and yield are paramount.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.0–1.1 eq).
-
Solvent and Base Addition: Dissolve the solids in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add a non-nucleophilic organic base (e.g., Triethylamine (TEA), 1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1–2 hours. For less reactive carbonyls, a dehydrating agent such as anhydrous MgSO₄ can be added to drive the equilibrium towards the imine.[7] Monitor imine formation by LC-MS if desired.
-
Reduction: Once imine formation is sufficient, add the reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 2–24 hours.
-
Monitoring: Monitor the consumption of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Workup (Quenching): Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to yield the final secondary amine.
Table 2: Recommended Conditions for Reductive Amination
| Parameter | Recommendation | Rationale & Expert Insights |
| Carbonyl | Aldehydes or Ketones | Aldehydes are generally more reactive than ketones. The choice dictates the substituent to be installed. |
| Reducing Agent | NaBH(OAc)₃ | Sodium triacetoxyborohydride is the reagent of choice. It is mild, moisture-tolerant, and selectively reduces imines/iminium ions in the presence of aldehydes, preventing reduction of the starting material.[8][11] |
| Alternative Reductant | NaBH₃CN, NaBH₄ | Sodium cyanoborohydride is also effective but highly toxic (can release HCN gas under acidic conditions).[8] Sodium borohydride can be used, but it may also reduce the starting carbonyl; it is best added after imine formation is confirmed to be complete. |
| Solvent | DCM, DCE, THF, MeOH | Chlorinated solvents like DCM and DCE are standard.[7] Methanol can be used with NaBH₄ but may lead to acetal formation with the carbonyl. |
| Additive | Acetic Acid (catalytic) | A small amount of acetic acid can be added to catalyze imine formation by promoting protonation of the carbonyl oxygen. This is often unnecessary if starting from the hydrochloride salt. |
Workflow and Troubleshooting
General Experimental Workflow Diagram
Caption: Decision workflow for N-alkylation of 2,2-Difluoropropylamine HCl.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient base (for direct alkylation, <2 eq).2. Reagents or solvents are not anhydrous.3. Alkylating agent is not reactive enough (e.g., R-Cl).4. Temperature is too low. | 1. Ensure at least 2.2 eq of base for direct alkylation, or 1.1 eq for reductive amination.2. Use freshly dried solvents and anhydrous reagents.3. Switch to a more reactive halide (R-Br or R-I) or consider converting it to the iodide in situ (Finkelstein reaction).4. Increase reaction temperature in 10 °C increments.[10] |
| Significant Overalkylation (Protocol 1) | 1. Secondary amine product is highly reactive.2. Stoichiometry favors byproduct formation. | 1. Switch to the reductive amination protocol (Protocol 2), which is designed to prevent this.2. If using direct alkylation, try inverse addition (add the alkyl halide slowly to a solution of excess amine). |
| Starting Carbonyl Reduced (Protocol 2) | 1. Reducing agent is too reactive (e.g., NaBH₄).2. Imine formation is slow. | 1. Use the more selective NaBH(OAc)₃, which rarely reduces aldehydes at room temperature.2. If using NaBH₄, allow the imine to form for several hours before adding the reductant. |
| Difficult Purification | 1. Complex mixture of products.2. Byproducts have similar polarity to the product. | 1. Re-evaluate the reaction method; reductive amination often yields cleaner crude material.2. Try a different solvent system for column chromatography (e.g., switch from ethyl acetate/hexanes to DCM/methanol). Consider an acidic or basic wash during workup to remove impurities. |
Conclusion
The successful N-alkylation of this compound is critical for leveraging its potential in pharmaceutical and materials science. While direct alkylation with alkyl halides is a viable method, it requires careful control to mitigate the pervasive issue of overalkylation. For most applications, reductive amination stands out as the superior strategy , offering excellent control over selectivity, broader substrate scope, and generally cleaner reaction profiles, leading to higher isolated yields of the desired mono-alkylated products. By understanding the principles behind each pathway and applying the detailed protocols within this guide, researchers can confidently and efficiently synthesize novel N-substituted 2,2-difluoropropylamine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. CAS 868241-48-9: this compound [cymitquimica.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: 2,2-Difluoropropylamine Hydrochloride as a Bioisosteric Replacement for Alkylamines in Drug Discovery
Introduction: The Strategic Role of Bioisosterism in Modern Drug Design
In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is one of meticulous optimization. Medicinal chemists constantly seek to refine a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity. One of the most powerful strategies in this endeavor is bioisosterism , the practice of substituting one functional group with another that shares similar physical or chemical properties to elicit a comparable biological response.[1] This approach allows for the fine-tuning of a molecule's characteristics without drastically altering its core structure, which is often essential for target recognition.[2]
Classical bioisosteres involve swapping atoms or groups with similar valence electron structures.[1] A prominent example is the replacement of a hydrogen atom with fluorine. Given their similar sizes, this substitution often preserves the molecule's overall shape while potentially blocking sites of metabolic oxidation, thereby enhancing the drug's stability.[1] Non-classical bioisosteres are structurally different but maintain key steric and electronic features necessary for biological activity.[2]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, the gem-difluoro (CF₂) group is a valuable motif for modulating physicochemical properties such as basicity (pKa) and lipophilicity (LogP), which are critical determinants of a drug's behavior in vivo.[3][4]
This guide focuses on the application of 2,2-difluoropropylamine hydrochloride (CAS 868241-48-9) as a bioisosteric replacement for a simple propylamine or other small alkylamine moieties in a lead compound. We will explore the scientific rationale for this substitution, provide detailed protocols for its chemical incorporation, and outline key in vitro assays to validate the impact of this molecular modification.
Section 1: The Bioisosteric Rationale—Why 2,2-Difluoropropylamine?
The substitution of a -CH₂- group with a -CF₂- group is not a simple one-to-one exchange. The high electronegativity of the two fluorine atoms induces a strong electron-withdrawing effect, significantly altering the local electronic environment. This modification offers a compelling strategy to address common challenges in lead optimization.
Modulating Basicity (pKa)
Primary amines are common functional groups in drug molecules, often serving as key interaction points with biological targets or improving solubility. However, their basicity can also lead to undesirable properties, such as rapid clearance or off-target effects. The introduction of a gem-difluoro group adjacent to the amine significantly lowers the amine's pKa.
-
The Inductive Effect: The two fluorine atoms strongly pull electron density away from the nitrogen atom. This reduces the basicity of the amine, meaning it is less likely to be protonated at physiological pH.
-
Impact on Drug Properties: A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, alter cell permeability, and potentially mitigate hERG channel interactions, a common source of cardiotoxicity.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| n-Propylamine | CH₃CH₂CH₂NH₂ | ~10.7 | [5][6][7] |
| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | ~7.1 (Predicted) | [8] |
Table 1: Comparison of the basicity of n-propylamine and the predicted basicity of 2,2-difluoropropylamine.
Impact on Lipophilicity and Conformation
Fluorination has complex, non-intuitive effects on lipophilicity. While a trifluoromethyl (CF₃) group generally increases lipophilicity compared to a methyl group, a difluoromethyl (CF₂H) or a gem-difluoroalkyl group can sometimes decrease it, depending on the molecular context. This provides a tool to fine-tune a compound's solubility and permeability. Furthermore, the introduction of the CF₂ group can alter the conformational preferences of a molecule, which may lead to improved binding affinity for the target protein.
The following diagram illustrates the conceptual workflow of applying this bioisosteric replacement strategy.
Section 2: Synthesis Protocols for Incorporating 2,2-Difluoropropylamine
The incorporation of the 2,2-difluoropropylamine moiety can typically be achieved through two common and robust chemical transformations: amide bond formation or reductive amination . The choice of method depends on the functional group present on the parent molecule or scaffold.
Material Handling and Safety
This compound (CAS: 868241-48-9) is a white to off-white solid.[9][10]
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]
-
Precautions: Handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid breathing dust.[13]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[10] Keep container tightly sealed.
Protocol 2.1: Amide Bond Formation via HATU Coupling
This protocol is suitable for coupling 2,2-difluoropropylamine with a carboxylic acid on the lead scaffold. HATU is a highly efficient coupling reagent that often results in high yields and minimal side reactions.[14]
Materials:
-
Carboxylic acid scaffold (1.0 eq)
-
This compound (1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid scaffold (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-(2,2-difluoropropyl) amide.
Protocol 2.2: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is ideal for reacting 2,2-difluoropropylamine with an aldehyde or ketone on the lead scaffold to form a secondary or tertiary amine, respectively. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[15][16]
Materials:
-
Aldehyde or ketone scaffold (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq, to freebase the amine)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
(Optional) Acetic acid (catalytic amount, especially for ketones)
-
Standard workup and purification reagents (Saturated NaHCO₃, Dichloromethane, brine, Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone scaffold (1.0 eq) in anhydrous DCE, add this compound (1.2 eq) followed by TEA or DIPEA (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or enamine intermediate. If reacting with a ketone, adding a catalytic amount of acetic acid may facilitate this step.[15]
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Be aware of potential gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).[15]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,2-difluoropropyl-substituted amine.
Section 3: Analytical Characterization
Thorough characterization of the newly synthesized fluorinated analog is crucial. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool in addition to standard ¹H NMR and mass spectrometry.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides a clear signal for the CF₂ group with no background interference.[17] The chemical shift and coupling constants (to adjacent protons) will confirm the successful installation of the 2,2-difluoropropyl moiety.
-
LC-MS/MS: A robust LC-MS/MS method should be developed for the quantitative analysis of the new compound in biological matrices, which will be essential for the subsequent in vitro assays.[7][18]
Section 4: Comparative In Vitro Evaluation Protocols
After successful synthesis and characterization, the new analog must be tested in parallel with the original lead compound to quantify the effects of the bioisosteric replacement.
Protocol 4.1: Target Potency Assessment (Kinase Inhibition Example using ADP-Glo™)
This protocol describes a general method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a protein kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition.[19][20]
Materials:
-
Kinase of interest, substrate, and appropriate kinase reaction buffer
-
ATP
-
Test compounds (parent and fluorinated analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compounds at various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase and its specific substrate, prepared in kinase reaction buffer, to each well.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km for the kinase, if known). The typical reaction volume is 5 µL.[2]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30-60 minutes.[20]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 4.2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is essential to ensure that any observed increase in potency is not simply due to increased general toxicity.
Materials:
-
Human cell line relevant to the therapeutic area (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the parent and fluorinated compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., DMSO) and a "no cell" blank control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Subtract the absorbance of the "no cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Protocol 4.3: Metabolic Stability Assessment (Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes (primarily Cytochrome P450s) found in liver microsomes.[21] Improved metabolic stability is a common goal of fluorination.
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates and a temperature-controlled shaker (37°C)
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., final concentration of 0.5 mg/mL) in phosphate buffer.
-
Incubation Setup:
-
Add the test compounds (parent and fluorinated analog, typically at 1 µM final concentration) to the wells of the 96-well plate.
-
Add the microsome master mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line via linear regression. The slope (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
-
A longer half-life and lower intrinsic clearance for the fluorinated analog compared to the parent compound would indicate a successful improvement in metabolic stability.
Section 5: Conclusion and Outlook
The replacement of a simple alkylamine with a 2,2-difluoropropylamine moiety is a nuanced but powerful bioisosteric strategy in medicinal chemistry. The primary and predictable consequence is a significant reduction in the amine's basicity, which can be leveraged to overcome challenges related to pharmacokinetics and off-target toxicity. The effects on metabolic stability, lipophilicity, and target potency are context-dependent and must be empirically validated through the synthesis and comparative testing outlined in this guide.
By employing robust synthetic protocols and a systematic panel of in vitro assays, researchers can efficiently evaluate the impact of this fluorinated bioisostere. The data generated from these studies will provide a clear, evidence-based rationale for advancing—or redesigning—compounds in the complex but rewarding path of drug discovery.
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. promega.com [promega.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1 [amp.chemicalbook.com]
- 9. 868241-48-9 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 10. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 11. chemical-label.com [chemical-label.com]
- 12. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. echemi.com [echemi.com]
Protocol for the Purification of 2,2-Difluoropropylamine Hydrochloride: A Guide to Achieving High Purity for Pharmaceutical Intermediates
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9), a valuable building block in pharmaceutical and agrochemical synthesis.[1] The purification strategy is centered around recrystallization, a robust technique for removing soluble, insoluble, and colored impurities often present in crude synthetic batches.[2] This guide explains the scientific rationale behind each step, from solvent selection to final product characterization, ensuring researchers can reliably obtain material of high purity. We include critical safety information, quality control checkpoints, and a comprehensive reference list to support the protocol's validity and application.
Introduction: The Importance of Purity
This compound is a key chemical intermediate whose unique structural properties, conferred by the gem-difluoro group, make it significant in medicinal chemistry.[1][3] The electronegative fluorine atoms can influence the compound's polarity, hydrogen bonding capabilities, and metabolic stability, making it a desirable moiety in drug design.[3] As with any active pharmaceutical ingredient (API) intermediate, the purity of this compound is paramount. Impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce potential toxicological risks.
This protocol is designed to be a self-validating system, where the principles of solubility and physical chemistry are leveraged to systematically remove contaminants.
Compound Profile and Safety
Before initiating any laboratory work, a thorough understanding of the compound's properties and hazards is essential.
Physical and Chemical Properties
The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 868241-48-9 | [4] |
| Molecular Formula | C₃H₈ClF₂N | [4] |
| Molecular Weight | 131.55 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Solubility | Soluble in water; soluble in some polar organic solvents. | [5][6] |
| Stability | Stable under normal conditions. Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[6] |
Critical Safety Precautions
This compound is a hazardous substance.[5] Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.
-
Storage: Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[6]
Purification via Recrystallization: The "Why" and "How"
Recrystallization is the gold standard for purifying solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either completely soluble or insoluble at all temperatures.
Solvent Selection Rationale
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2] For amine hydrochlorides, which are salts, polar solvents are generally effective.[8]
| Solvent System | Rationale for Consideration | Experimental Justification |
| Isopropanol (IPA) | A polar protic solvent that can engage in hydrogen bonding. Often provides a good solubility gradient for amine salts between hot and cold conditions. | A small-scale test should be performed: add a small amount of crude material to a test tube with IPA. It should be sparingly soluble at room temperature but dissolve completely upon heating. Crystals should form upon cooling. |
| Ethanol/Diethyl Ether | A binary solvent system. The compound is dissolved in a minimum of hot ethanol (a "good" solvent), and diethyl ether (a "poor" solvent) is added dropwise until turbidity (cloudiness) appears. Reheating clarifies the solution, which upon slow cooling yields crystals. | This method is excellent for fine-tuning solubility and can induce crystallization when a single solvent is not ideal. |
| Water | The compound is water-soluble.[5][6] While effective for highly polar compounds, removing residual water can be difficult. It should be considered if organic solvents fail.[8] | Water is a non-flammable and inexpensive choice, but the final product must be dried thoroughly under vacuum to remove all moisture. |
For this protocol, we will proceed with Isopropanol (IPA) , as it typically offers a good balance of solvency and volatility for efficient drying.
Detailed Purification Protocol
This protocol assumes a starting batch of 10 grams of crude this compound. Adjust solvent volumes proportionally for different batch sizes.
Workflow Diagram
Caption: Workflow for the purification of 2,2-Difluoropropylamine HCl.
Step-by-Step Methodology
-
Preparation :
-
Weigh 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Set up a reflux apparatus in a fume hood, placing the flask on a stirrer/hotplate. Add a condenser to the flask.
-
-
Dissolution :
-
Add approximately 50 mL of isopropanol (IPA) to the flask.
-
Begin stirring and gently heat the mixture to reflux.
-
Causality Note: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solute and allowing it to dissolve.
-
Continue adding hot IPA in small portions (5-10 mL) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional) :
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.5 g) of activated charcoal.
-
Reheat the mixture to reflux for 5-10 minutes. The charcoal will adsorb colored impurities.[2]
-
Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization :
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.
-
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount (2 x 10 mL) of ice-cold IPA.
-
Causality Note: The wash solvent must be cold to rinse away any soluble impurities adhering to the crystal surfaces without significantly redissolving the purified product.
-
-
Drying :
-
Press the crystals dry on the filter paper with a clean spatula or stopper to remove as much solvent as possible.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Causality Note: Drying under vacuum is crucial to remove residual volatile solvents and any absorbed moisture, which could affect the final purity and stability of the compound.[6]
-
Quality Control and Characterization
The success of the purification must be validated through analytical testing.
-
Melting Point Analysis : A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
NMR Spectroscopy : This is the most definitive method for structural confirmation and purity assessment.
-
¹H NMR : Should show clean signals corresponding to the propyl chain protons with correct integrations and coupling constants.
-
¹³C NMR : Will confirm the number of unique carbon environments.
-
¹⁹F NMR : Is highly sensitive and will show a single signal for the two equivalent fluorine atoms, confirming the presence of the difluoro group.
-
The absence of signals corresponding to common impurities (e.g., residual solvents, starting materials) is a strong indicator of high purity.
-
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By understanding the principles behind each step, from solvent selection to controlled crystallization and thorough drying, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and development. The inclusion of rigorous safety precautions and analytical validation ensures a reliable and safe workflow.
References
- 1. echemi.com [echemi.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. CAS 868241-48-9: this compound [cymitquimica.com]
- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 7. chemical-label.com [chemical-label.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Note: Comprehensive Characterization of 2,2-Difluoropropylamine Hydrochloride
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2,2-Difluoropropylamine hydrochloride, a valuable building block in pharmaceutical and agrochemical synthesis.[1] Due to the presence of the difluoropropylamine moiety and its nature as a hydrochloride salt, a multi-faceted analytical approach is essential to confirm its identity, purity, and stability.[1][2] This application note outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are detailed for quantitative purity determination and impurity profiling. Thermal analysis methods are also discussed to understand the material's thermal stability.
Introduction
This compound (C₃H₈ClF₂N) is an organic amine salt of increasing interest in medicinal chemistry and materials science.[1][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity. Consequently, rigorous analytical characterization of fluorinated intermediates like this compound is a critical prerequisite for its application in synthesis and drug development. This guide provides a suite of validated analytical methods to ensure the quality and consistency of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClF₂N | [2][4][5] |
| Molecular Weight | 131.55 g/mol | [2][4][6] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Melting Point | 235-239 °C | [7] |
| Solubility | Soluble in water | [2][6] |
| Storage | Store under inert gas at 2-8°C | [7][8] |
Structural Elucidation and Identification
A combination of spectroscopic techniques is employed for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Rationale:
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR reveals the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms, a key structural feature of the molecule.[9][10][11]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is a good option due to the high solubility of the hydrochloride salt.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals: A triplet for the -CH₂- group coupled to the two fluorine atoms and the -NH₃⁺ protons (which may exchange with D₂O), and a triplet for the -CH₃ group coupled to the two fluorine atoms.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals: Three distinct carbon signals. The carbon atom attached to the two fluorine atoms will appear as a triplet due to C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected signal: A single resonance, confirming the equivalence of the two fluorine atoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides, allowing for the detection of the protonated molecular ion of the free amine.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v).
-
Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Operate the mass spectrometer in positive ion mode.
-
Expected result: The mass spectrum should show a prominent peak corresponding to the protonated free amine [C₃H₇F₂N + H]⁺ at m/z 96.06.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds, and the C-F bonds, providing a unique fingerprint of the compound. FTIR is a widely accepted technique for material identification in the pharmaceutical industry.[12]
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks:
-
~3000-2800 cm⁻¹: N-H stretching of the ammonium group (-NH₃⁺).
-
~2900-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1600-1500 cm⁻¹: N-H bending of the ammonium group.
-
~1100-1000 cm⁻¹: Strong C-F stretching vibrations.
-
-
Purity Assessment using Chromatographic Techniques
Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of non-volatile and thermally labile compounds. For amines, reversed-phase HPLC is commonly used.
Rationale: Direct analysis of small, polar amines like 2,2-Difluoropropylamine can be challenging on traditional reversed-phase columns due to poor retention. Derivatization with a UV-active or fluorescent tag is a common strategy to enhance retention and detection.[13][14] Alternatively, specialized columns or ion-pairing reagents can be employed.[15]
Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent: Dansyl chloride is a suitable derivatization agent that reacts with the primary amine to form a highly fluorescent derivative.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in water (1 mg/mL).
-
In a vial, mix 100 µL of the sample solution with 200 µL of a borate buffer (pH 9.5) and 200 µL of a dansyl chloride solution in acetonitrile (5 mg/mL).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and add 100 µL of a quenching reagent (e.g., a dilute solution of a secondary amine like proline) to react with excess dansyl chloride.
-
Dilute the final solution with the mobile phase before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm).
-
-
Quantification: Purity can be determined by area percent, assuming all impurities are derivatized and have similar response factors. For accurate quantification, a reference standard is required.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Since amine hydrochlorides are non-volatile, the free amine must be regenerated before analysis.[16]
Rationale: The hydrochloride salt is deprotonated to the more volatile free amine using a base. The free amine can then be analyzed by GC.
Protocol: GC-FID Analysis
-
Sample Preparation (Free Amine Regeneration):
-
Dissolve a known amount of this compound in a biphasic system of a suitable organic solvent (e.g., dichloromethane) and an aqueous sodium hydroxide solution (e.g., 1 M).
-
Vortex the mixture thoroughly to ensure complete deprotonation and extraction of the free amine into the organic layer.
-
Carefully separate the organic layer for injection.
-
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Purity Determination: The purity is calculated based on the area percent of the main peak relative to the total peak area.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability, melting behavior, and decomposition of the material.
Rationale: For a hydrochloride salt, thermogravimetric analysis (TGA) can reveal thermal decomposition patterns, while differential scanning calorimetry (DSC) can precisely determine the melting point and any other thermal transitions.[17][18][19]
Protocol: TGA and DSC Analysis
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC analyzers.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 400°C at a rate of 10°C/min.
-
-
Data Interpretation:
-
DSC: The endotherm in the DSC curve will correspond to the melting point of the compound.
-
TGA: The TGA curve will show the temperature at which the compound begins to lose mass, indicating decomposition.
-
Workflow and Data Integration
A logical workflow ensures comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently utilize this compound in their synthetic endeavors, ensuring the quality and reproducibility of their results.
References
- 1. echemi.com [echemi.com]
- 2. CAS 868241-48-9: this compound [cymitquimica.com]
- 3. This compound | 868241-48-9 [chemicalbook.com]
- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 7. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. shodex.com [shodex.com]
- 16. academic.oup.com [academic.oup.com]
- 17. "Thermophysical Properties of Aqueous Amine Salts for closed Air Cabin " by Mahmud R. Yusuf, Isabela Flores et al. [jagworks.southalabama.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Incorporation of 2,2-Difluoropropylamine Hydrochloride in Drug Discovery
Introduction: The Strategic Value of Gem-Difluorination
In modern medicinal chemistry, the introduction of fluorine into lead compounds is a cornerstone strategy for optimizing drug-like properties.[1][2][3] The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere and modulator of molecular properties.[4][5]
This guide focuses on 2,2-Difluoropropylamine hydrochloride (CAS: 868241-48-9) , a versatile and reactive building block for introducing the 2,2-difluoropropyl moiety.[6][7] Its application allows researchers to strategically address common challenges in drug development, including metabolic instability and suboptimal pharmacokinetic profiles.
Rationale for Application: Why Use the 2,2-Difluoropropylamine Moiety?
The decision to incorporate a 2,2-difluoropropyl group is driven by its predictable and beneficial impacts on key pharmacological parameters. The powerful inductive effect of the two fluorine atoms is central to these modulations.
Modulation of Amine Basicity (pKa)
The gem-difluoro group positioned beta (β) to the amine significantly lowers the basicity (pKa) of the nitrogen atom. This is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms, which reduces the electron density on the nitrogen and destabilizes the corresponding protonated ammonium cation.[8][9]
-
Causality: A lower pKa means the amine will be less protonated at physiological pH (7.4). This can be highly advantageous for:
-
Improving Cell Permeability: A higher fraction of the neutral, uncharged form of the drug can passively diffuse across cell membranes.
-
Reducing hERG Channel Affinity: A common cause of cardiotoxicity is the binding of basic amines to the hERG potassium channel. Lowering basicity can mitigate this risk.[1]
-
Fine-Tuning Target Engagement: Modifying the charge state can alter interactions with the target protein, potentially improving selectivity or affinity.
-
| Compound | Moiety | Typical pKa Change (vs. non-fluorinated) | Key Consequence |
| Propylamine | -CH₂-CH₂-NH₂ | N/A | High Basicity |
| 2,2-Difluoropropylamine | -CF₂-CH₂-NH₂ | ↓ 2.0 - 2.3 pKa units [9] | Reduced positive charge at pH 7.4 |
Enhancement of Metabolic Stability
A primary goal of medicinal chemistry is to block or slow metabolic "soft spots" in a molecule. The C-H bonds adjacent to an amine are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes.
-
Causality: Replacing the C-H bonds at the 2-position with metabolically robust C-F bonds effectively "shields" the molecule from oxidative metabolism at that site.[8][10] While the overall effect on a molecule's stability is context-dependent, this specific modification is a rational strategy to address known metabolic liabilities.[1][10] It is important to note that in some specific molecular scaffolds, gem-difluorination can induce conformational changes that may unexpectedly lead to decreased metabolic stability by exposing other parts of the molecule to metabolism.[10]
Bioisosteric Replacement
The difluoromethylene (CF₂) group can serve as a bioisostere for other functionalities, such as a carbonyl group or even a gem-dimethyl group, although this is less common for 2,2-difluoropropylamine itself.[5][11] This replacement can alter conformation and electronic distribution, providing a route to explore new chemical space while retaining key binding interactions.[1][12]
Experimental Protocols
This compound is a stable, solid reagent that is readily employed in common synthetic transformations.[13] The most prevalent application is in the formation of C-N bonds via reductive amination.
General Protocol: One-Pot Reductive Amination of an Aldehyde/Ketone
This protocol details a robust and widely applicable method for coupling 2,2-difluoropropylamine with a carbonyl compound.[14][15] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended as it is a mild and selective reducing agent that is tolerant of many functional groups and does not reduce the starting carbonyl compound.[16]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq, to neutralize the hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add this compound (1.2 eq) followed by triethylamine (1.2 eq). The triethylamine is crucial to liberate the free amine from its hydrochloride salt.
-
Imine Formation: Stir the mixture vigorously at room temperature for 1 hour. This allows for the formation of the intermediate imine or iminium ion.[16][17] Monitoring by TLC or LC-MS at this stage may show the disappearance of the starting carbonyl.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-(2,2-difluoropropyl) amine product.
Self-Validation and Causality:
-
Why triethylamine? It acts as a base to neutralize the HCl salt, making the amine nucleophilic and available to react with the carbonyl.[16]
-
Why NaBH(OAc)₃? It is less reactive than NaBH₄ and will not reduce the starting aldehyde/ketone. It selectively reduces the protonated iminium ion, which is more electrophilic than the carbonyl.[14] This prevents side reactions and improves yield.
-
Why an anhydrous solvent? Water can hydrolyze the imine intermediate and interfere with the hydride reducing agent.
-
Quality Control: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic triplet-of-quartets in the ¹H NMR for the -CH₂- group and a quintet in the ¹⁹F NMR are diagnostic for the 2,2-difluoropropyl group.
Conclusion and Future Perspectives
This compound is a powerful and practical building block for medicinal chemists. Its straightforward application via methods like reductive amination allows for the rational modulation of key drug properties, primarily basicity and metabolic stability.[6][8][9] The strategic incorporation of the 2,2-difluoropropyl group can de-risk discovery programs by addressing common liabilities early in the development pipeline. As the demand for finely-tuned drug candidates grows, the use of such fluorinated building blocks will continue to be an indispensable tool in the design of next-generation therapeutics.
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review: FDA-approved fluorine-containing small molecules from 2015 to 2022 [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 868241-48-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. CAS 868241-48-9: this compound [cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
The Strategic Integration of 2,2-Difluoropropylamine Hydrochloride in Modern Pharmaceutical Design
Introduction: The Fluorine Advantage in Medicinal Chemistry
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, binding affinity, lipophilicity, and pKa of a drug candidate.[1][2][3] These modulations often translate into improved pharmacokinetic and pharmacodynamic profiles, leading to safer and more effective medicines.[4] Among the diverse array of fluorinated building blocks, 2,2-difluoropropylamine hydrochloride has emerged as a versatile and valuable synthon for introducing the gem-difluoroethyl motif, a key bioisostere that can significantly enhance the drug-like properties of a molecule.
This technical guide provides an in-depth exploration of this compound as a building block in pharmaceutical research. We will delve into its physicochemical properties, showcase its application in the synthesis of bioactive compounds, and provide detailed, field-proven protocols for its successful integration into drug discovery workflows.
Physicochemical Properties and Handling
This compound is typically a white to off-white crystalline solid that is soluble in water and some polar organic solvents. Its hydrochloride salt form enhances stability and ease of handling compared to the free amine.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClF₂N | |
| Molecular Weight | 131.55 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 235-239 °C | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Safety and Handling: As with all chemical reagents, appropriate safety precautions must be observed. This compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application in Medicinal Chemistry: A Bioisosteric Approach
The gem-difluoro group (CF₂) is often employed as a bioisostere for a methylene group (CH₂), an ether oxygen, or a carbonyl group. The introduction of the 2,2-difluoropropyl moiety can lead to several advantageous modifications in a drug candidate:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the gem-difluoro group resistant to oxidative metabolism, which can block metabolic "soft spots" in a molecule and increase its in vivo half-life.[1][4]
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the neighboring amine. This reduction in basicity can improve a compound's oral bioavailability and cell membrane permeability by reducing the extent of protonation at physiological pH.
-
Increased Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and potency of the drug candidate.[1]
Case Study: Nodulisporic Acid Derivatives
A patent for novel Nodulisporic acid derivatives with insecticidal properties lists 2,2-difluoropropylamine as a reactant for the synthesis of amide derivatives.[4] This highlights the utility of this building block in creating libraries of compounds for screening and structure-activity relationship (SAR) studies. The general approach involves the activation of a carboxylic acid on the Nodulisporic acid core, followed by coupling with 2,2-difluoropropylamine.
Case Study: Imidazotriazine Derivatives as IL-17 Modulators
A recent patent application discloses the use of this compound in the synthesis of imidazotriazine derivatives as modulators of IL-17, a key cytokine in inflammatory and autoimmune disorders. The patent provides a specific example of an amide coupling reaction where this compound is reacted with a carboxylic acid intermediate in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This demonstrates the practical application of this building block in the development of potential therapeutics for significant disease areas.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common transformations involving this compound: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Coupling Reagents
This protocol is a generalized procedure based on standard amide coupling methodologies and is exemplified by the synthesis of imidazotriazine derivatives. The choice of coupling reagent and base is critical for efficient reaction and to minimize side products.
Diagram Caption: Workflow for Amide Bond Formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (or an alternative coupling reagent system like EDC/HOBt)
-
Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Amine (in situ): To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Addition of Base: Add DIEA or Et₃N (2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the acidic byproducts of the coupling reaction. Stir for 10-15 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The reaction is typically exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-18 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine. The aqueous washes remove unreacted reagents and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Rationale for Experimental Choices:
-
In situ free-basing: Using the hydrochloride salt directly and adding a non-nucleophilic base like DIEA is often more convenient than isolating the volatile free amine.
-
Coupling Reagent: HATU is a highly efficient coupling reagent that often leads to high yields and minimal racemization for chiral carboxylic acids. The choice of coupling reagent may need to be optimized for specific substrates.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure good solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation of amines, which can suffer from over-alkylation.[3] This protocol describes a general procedure for the reaction of 2,2-difluoropropylamine with an aldehyde or ketone.
Diagram Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N)
-
Methanol (MeOH) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) in methanol or DCE, add this compound (1.2 eq) followed by triethylamine (1.3 eq) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with ketones.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary or tertiary amine.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less toxic than sodium cyanoborohydride and can often be used in the presence of reducible functional groups.
-
One-Pot Procedure: This protocol describes a one-pot reaction where the imine is formed and reduced in situ, which is generally more efficient than isolating the imine intermediate.
-
Solvent: Methanol is a common solvent for imine formation, while DCE is often preferred for reactions using NaBH(OAc)₃.
Conclusion
This compound is a valuable building block for the modern medicinal chemist. Its ability to introduce the metabolically robust and electronically influential gem-difluoro group offers a strategic advantage in the optimization of drug candidates. The protocols provided herein offer reliable and field-tested methods for the incorporation of this versatile synthon into a variety of molecular scaffolds. As the drive for more effective and safer pharmaceuticals continues, the strategic application of unique fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: N-Alkylation with 2,2-Difluoropropylamine Hydrochloride
Welcome to the technical support center for N-alkylation reactions involving 2,2-difluoropropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this fluorinated building block. The presence of the gem-difluoro group significantly alters the electronic properties of the amine, requiring careful consideration of reaction parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of this compound.
Q1: Why is my N-alkylation reaction failing or showing very low conversion?
Answer:
Low or no conversion in this reaction is the most frequently reported issue and typically stems from two interconnected factors rooted in the molecular structure of 2,2-difluoropropylamine: incomplete deprotonation of the hydrochloride salt and the inherently low nucleophilicity of the resulting free amine.
1. Incomplete Deprotonation:
You are starting with a hydrochloride salt, which means the amine is protonated and non-nucleophilic. The first and most critical step is the in-situ generation of the free amine. The two fluorine atoms on the adjacent carbon have a powerful electron-withdrawing inductive effect. This effect destabilizes the conjugate acid (the ammonium salt), making the free amine less basic than its non-fluorinated counterpart, propanamine. The predicted pKa of the 2,2-difluoropropylammonium ion is approximately 7.12.[1] This means a sufficiently strong base is required to efficiently deprotonate it and drive the equilibrium towards the free amine.
-
Insufficiently Strong Base: Common inorganic bases like sodium bicarbonate (NaHCO₃) or even potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the amine hydrochloride, leading to a low concentration of the active nucleophile.
-
Incorrect Stoichiometry: At least one full equivalent of base is required to neutralize the hydrochloride salt. Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure complete deprotonation. For weaker bases, a larger excess may be necessary.
2. Low Nucleophilicity of the Free Amine:
Even after successful deprotonation, the free 2,2-difluoropropylamine is a weaker nucleophile than non-fluorinated primary amines. The same electron-withdrawing effect of the fluorine atoms that reduces basicity also reduces the electron density on the nitrogen atom, diminishing its ability to attack an electrophilic carbon center.[2][3]
-
Poor Leaving Group on the Alkylating Agent: Your choice of alkylating agent is critical. Alkyl chlorides are often poor electrophiles for this reaction. More reactive agents with better leaving groups, such as alkyl iodides, bromides, triflates (OTf), or tosylates (OTs), are strongly recommended.
-
Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can further slow down the reaction rate.
Q2: I'm observing the formation of multiple products. What's causing this and how can I improve selectivity?
Answer:
The formation of multiple products is a classic challenge in the alkylation of primary amines.[4] The primary amine product (R-NH-CH₂CF₂CH₃) is itself a nucleophile and can compete with the starting amine for the alkylating agent, leading to the formation of a tertiary amine byproduct ((R)₂N-CH₂CF₂CH₃) and, in some cases, a quaternary ammonium salt.
Strategies to Promote Mono-alkylation:
-
Use an Excess of the Amine: The most common laboratory-scale solution is to use a significant excess (2 to 10-fold) of this compound relative to the alkylating agent. This ensures that the alkylating agent is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product, favoring the desired reaction. The unreacted primary amine can then be removed during workup.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the deprotonated amine can help maintain a low concentration of the electrophile, further reducing the likelihood of over-alkylation.
-
Reductive Amination as an Alternative: If direct alkylation proves difficult to control, consider reductive amination. This involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This method intrinsically prevents over-alkylation.
Frequently Asked Questions (FAQs)
Q: Do I need to use an organic or inorganic base?
A: Both can be effective, but the choice depends on solubility and strength.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, with Cs₂CO₃ being more soluble in many organic solvents and more effective.[5]
-
Organic, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are often preferred as they are soluble in a wide range of aprotic solvents and their hydrochloride salts are often easily filtered off or removed during aqueous workup.
The key is to choose a base whose conjugate acid has a pKa significantly higher than that of the 2,2-difluoropropylammonium ion (~7.12) to ensure the equilibrium favors the free amine.[6]
Table 1: Comparison of Common Bases for Deprotonation
| Base | Conjugate Acid pKa | Type | Comments |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Inorganic | Generally too weak for efficient deprotonation. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | Moderately effective; often requires higher temperatures. Limited solubility in many organic solvents. |
| Triethylamine (TEA) | 10.8 | Organic | Common choice. Soluble in most organic solvents. |
| DIPEA (Hünig's Base) | 11.0 | Organic | Sterically hindered, making it non-nucleophilic. Excellent choice for avoiding side reactions with the alkylating agent. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Inorganic | More effective than K₂CO₃ due to higher solubility and the nature of the cesium cation.[5] |
| Sodium Hydride (NaH) | ~36 | Inorganic | Very strong base. Can be used but may be too reactive for substrates with other acidic protons. Requires anhydrous conditions.[7] |
Q: What is the best solvent for this reaction?
A: Aprotic polar solvents are typically the best choice. They can dissolve the amine salt (to some extent) and effectively solvate the cations of the base, but they do not interfere with the nucleophilicity of the free amine.
-
Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like water, methanol, or ethanol can protonate the free amine and may compete as nucleophiles with certain alkylating agents.
Q: How can I monitor the reaction's progress?
A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Stain with ninhydrin. Primary and secondary amines will show a color change (typically yellow to purple), while the starting hydrochloride salt and the fully substituted tertiary amine will not. This allows you to monitor the consumption of the starting material and the formation/consumption of the secondary amine product.
-
LC-MS: This is the most definitive method. You can directly monitor the mass-to-charge ratio of the starting material, product, and any byproducts (like the over-alkylated species).
Experimental Protocols & Visualizations
General Protocol for N-Alkylation of this compound
This protocol is a general starting point and may require optimization for your specific substrate.
1. Reagents and Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add an anhydrous aprotic solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M concentration).
-
Add the base (e.g., DIPEA, 1.5 eq, or K₂CO₃, 2.0 eq).
2. Deprotonation:
-
Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the free amine. The mixture may become more homogeneous as the free amine forms.
3. Alkylation:
-
Dissolve the alkylating agent (e.g., an alkyl bromide, 1.1 eq) in a small amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the amine mixture.
-
Heat the reaction mixture to an appropriate temperature (50-80 °C is a good starting point) and monitor by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the solids.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining salts and DMF/DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the key steps and decision points in the N-alkylation process.
Caption: Workflow for the N-alkylation of 2,2-difluoropropylamine HCl.
References
- 1. 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
Technical Support Center: Optimizing Yield for 2,2-Difluoropropylamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 2,2-Difluoropropylamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively. The gem-difluoro motif is a valuable pharmacophore, and mastering the synthesis of this key building block is crucial for many drug discovery programs.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios presented in a question-and-answer format.
Section 1: Synthesis Strategy & Core Concepts (FAQ)
This section addresses high-level questions regarding the synthetic approach to this compound.
Question 1: What is the most common and reliable method for synthesizing 2,2-Difluoropropylamine?
The most prevalent and scalable method is the one-pot reductive amination of a suitable three-carbon fluorinated carbonyl compound. The typical starting material is 2,2-difluoropropanal or a precursor that can generate it in situ. The reaction involves the condensation of the carbonyl with an ammonia source to form an intermediate imine, which is then immediately reduced to the target primary amine. This method is favored for its efficiency and avoidance of isolating the potentially unstable imine intermediate[1][2].
Question 2: Why is reductive amination preferred over other methods like direct alkylation?
Direct alkylation of ammonia is notoriously difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, resulting in low yields of the desired product and complex purification challenges. Reductive amination offers superior control, as the imine formation and subsequent reduction is a more selective process for generating the primary amine when using a large excess of the ammonia source[1].
Question 3: What are the key stages in the synthesis and isolation of the final hydrochloride salt?
The overall process can be broken down into four critical stages. Optimizing each stage is essential for maximizing the final yield and purity.
Caption: Key stages in the synthesis of 2,2-Difluoropropylamine HCl.
Section 2: Troubleshooting Guide - From Low Yield to Impure Product
This section dives into specific problems you may encounter during the synthesis.
Subsection 2.1: Issues with the Reductive Amination Reaction
Question: My reaction shows low conversion of the starting material (2,2-difluoropropanal). What are the likely causes?
Low conversion is a common issue that can typically be traced back to three areas: imine formation, the reducing agent, or the reaction conditions.
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for low reaction conversion.
Detailed Explanation:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound/ammonia and the imine/water must be shifted towards the imine.
-
Ammonia Source: Using a saturated solution of anhydrous ammonia in an alcohol like methanol is critical. Aqueous ammonia introduces excess water, hindering the necessary dehydration step. A large excess of ammonia (10-20 equivalents) is often required to drive the equilibrium.
-
Water Scavenging: The presence of water from solvents or reagents will inhibit imine formation. Using anhydrous solvents and adding a dehydrating agent like 3Å or 4Å molecular sieves can significantly improve yields.
-
-
Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture and can degrade over time.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is often the reagent of choice. It is milder than sodium borohydride and is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting carbonyl. This selectivity prevents significant reduction of the starting aldehyde/ketone[1]. Always use a freshly opened bottle or one that has been stored properly in a desiccator.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent that is stable under mildly acidic conditions required for the reaction. However, it can release toxic cyanide gas during acidic workup, so appropriate safety precautions are mandatory[2][3].
-
-
Suboptimal Reaction Conditions:
-
pH Control: The reaction is fastest under mildly acidic conditions (pH 5-6). This pH is a delicate balance: it must be acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it protonates and deactivates the ammonia nucleophile[2]. A small amount of acetic acid can be used as a catalyst.
-
Temperature: These reactions are typically run at cooler temperatures (0 °C to room temperature) to manage exotherms and prevent side reactions or degradation of reagents.
-
Question: I'm observing a significant amount of 2,2-difluoropropan-1-ol as a byproduct. Why is this happening and how can I prevent it?
This indicates that your reducing agent is reducing the starting carbonyl compound instead of the target imine.
-
Cause: This is a classic selectivity issue. It is common if you are using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ can readily reduce both aldehydes and imines.
-
Solution: The best solution is to switch to a more selective (i.e., less reactive) reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the ideal choice here. Its steric bulk and reduced hydridic character make it much slower to react with aldehydes and ketones but highly effective for reducing the more reactive protonated iminium ion intermediate[1].
Comparative Selectivity of Reducing Agents
| Reducing Agent | Reactivity towards Carbonyl | Reactivity towards Iminium Ion | Recommended Use |
| Sodium Borohydride (NaBH₄) | High | High | Not recommended for one-pot |
| Sodium Cyanoborohydride (NaBH₃CN) | Low (at pH > 4) | High | Good, but with safety concerns |
| Sodium Triacetoxyborohydride (STAB) | Very Low | High | Highly Recommended |
Subsection 2.2: Work-up and Purification Challenges
Question: I'm losing a significant amount of my product during the aqueous work-up and extraction. What can I do to improve recovery?
2,2-Difluoropropylamine is a low molecular weight, relatively polar, and somewhat volatile amine. These properties make it prone to loss during work-up.
-
Basify Carefully: After quenching the reaction, the aqueous layer must be made basic (pH > 11) to deprotonate the ammonium salt and generate the free amine for extraction. Use a strong base like 50% NaOH and ensure the mixture is kept cold in an ice bath during addition to prevent the volatile amine from boiling off.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer during extraction.
-
Choice of Extraction Solvent: Use a solvent with a relatively low boiling point for easier removal, but one that is not excessively volatile. Dichloromethane (DCM) or diethyl ether are common choices. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Avoid Over-Drying: When drying the combined organic extracts with MgSO₄ or Na₂SO₄, use a sufficient amount but avoid excessively long contact times, as the amine can adsorb to the drying agent.
Question: My final product, the free amine, is an oil that is difficult to handle and seems to evaporate. How can I effectively isolate and store it before salt formation?
This is expected for a low molecular weight amine. Direct isolation of the free amine is often problematic.
-
Best Practice - Telescope into Salt Formation: The most robust method is to avoid isolating the free amine altogether. After drying the organic extracts, proceed directly to the hydrochloride salt formation step. This converts the volatile, oily amine into a stable, crystalline solid that is easy to isolate by filtration[4].
-
If Isolation is Necessary: If you must handle the free amine, be aware of its volatility. Remove the extraction solvent on a rotary evaporator using a low bath temperature (≤ 30°C) and moderate vacuum. Do not leave it under high vacuum for an extended period[5]. The resulting oil should be used immediately.
Subsection 2.3: Hydrochloride Salt Formation & Purity
Question: I'm not getting a clean, crystalline precipitate when I add HCl to form the hydrochloride salt. What's going wrong?
Poor precipitation or "oiling out" during salt formation usually points to issues with solvent, water content, or impurities.
-
Solvent Choice is Key: The ideal solvent for salt formation should readily dissolve the free amine but be a poor solvent for the resulting hydrochloride salt. Common choices include:
-
Diethyl Ether: Excellent choice. The amine is soluble, but the salt is typically very insoluble, leading to a fine, white precipitate.
-
DCM/Hexane or Ether/Hexane Mixtures: Using a co-solvent system can help fine-tune solubility to induce clean precipitation.
-
-
Ensure Anhydrous Conditions: The presence of even small amounts of water can lead to a gummy or oily product instead of a crystalline solid. Ensure your organic extract containing the free amine is thoroughly dried before adding the HCl source.
-
HCl Source and Addition:
-
HCl in Ether/Dioxane: Using a commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) is the most controlled method.
-
Slow Addition: Add the HCl solution dropwise to the stirred solution of the amine at 0°C. Adding it too quickly can cause localized supersaturation and lead to oiling out.
-
Monitor pH: You can use pH paper (moistened with a drop of water) held above the solution to check that the vapor is acidic, indicating a slight excess of HCl has been added. Avoid a large excess.
-
-
Scratch and Seed: If a precipitate is slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a previous batch, adding a tiny "seed" crystal can induce crystallization.
Section 3: Recommended Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination. Optimization of equivalents, temperature, and reaction time may be necessary.
Step 1: Reductive Amination
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous methanol (50 mL).
-
Cool the flask to 0°C in an ice bath. Bubble anhydrous ammonia gas through the methanol for 15-20 minutes, or use a pre-made saturated solution of ammonia in methanol (approx. 7N, 15 equivalents).
-
To this solution, add 2,2-difluoropropanal (1.0 eq). Stir the mixture at 0°C for 30 minutes to allow for pre-formation of the imine.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching it, and extracting it for analysis.
Step 2: Work-up and Extraction
-
Cool the reaction mixture to 0°C and slowly quench by adding 1M aqueous HCl until the pH is ~2 to neutralize excess ammonia and destroy any remaining hydride reagent.
-
Concentrate the mixture via rotary evaporation to remove the methanol.
-
Add water to the residue and cool the flask in an ice bath. Slowly add 50% w/v aqueous NaOH until the pH is > 11.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh DCM.
Step 3: Hydrochloride Salt Formation and Isolation
-
Transfer the dried organic solution to a clean flask. Cool the solution to 0°C.
-
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with vigorous stirring until precipitation is complete and the supernatant is slightly acidic.
-
Stir the resulting slurry at 0°C for an additional 30 minutes.
-
Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry the product under vacuum to yield this compound.
Section 4: Product Characterization
Confirming the identity and purity of your final product is essential.
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (in D₂O): The expected proton NMR spectrum would show two key signals:
-
A triplet around δ 1.6 ppm corresponding to the methyl (CH₃) group. The coupling to the two adjacent fluorine atoms results in a triplet (³JHF ≈ 18 Hz).
-
A triplet around δ 3.4 ppm corresponding to the methylene (CH₂) group. The coupling to the two adjacent fluorine atoms results in a triplet (³JHF ≈ 13-15 Hz).
-
The ammonium protons (-NH₃⁺) will exchange with D₂O and will likely not be visible or will appear as a very broad, low-intensity signal.
-
-
¹³C NMR (in D₂O):
-
A triplet for the CH₃ carbon.
-
A triplet for the CH₂ carbon.
-
A triplet for the CF₂ carbon (this will be the most downfield signal due to the deshielding effect of the fluorine atoms).
-
-
¹⁹F NMR (in D₂O):
-
A single signal, likely a quartet of quartets, due to coupling with both the CH₃ and CH₂ protons.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ for the free amine (C₃H₇F₂N) at m/z ≈ 96.06.
-
References
Technical Support Center: Reactions with 2,2-Difluoropropylamine Hydrochloride
Welcome to the technical support center for 2,2-Difluoropropylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties conferred by the gem-difluoro group make this amine a valuable synthon, but also introduce specific challenges, particularly concerning byproduct formation.[1][2] This document provides in-depth, experience-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, stability, and fundamental reactivity of this compound.
Q1: How should I handle and store this compound?
A1: this compound is a white to off-white crystalline solid.[3][4] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4][5] While stable under normal conditions, moisture absorption should be prevented.[3] Always consult the Safety Data Sheet (SDS) before handling.
Q2: Do I need to free-base the amine from its hydrochloride salt before every reaction?
A2: Not necessarily. For many reactions, such as reductive aminations or N-alkylations, the free amine can be generated in situ. This is often the preferred method as it avoids isolating the free amine, which can be more volatile and less stable than the salt. The process involves adding a suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate) to the reaction mixture to neutralize the HCl. The choice of base is critical and is discussed in the troubleshooting section below.
Q3: What makes 2,2-Difluoropropylamine different from its non-fluorinated analog, propylamine?
A3: The two fluorine atoms on the C2 carbon have a profound impact. They are strongly electron-withdrawing, which decreases the basicity (pKa) and nucleophilicity of the primary amine compared to a simple alkylamine.[2][6] This reduced nucleophilicity can slow down reactions like imine formation or direct SN2 alkylation and may require more forcing conditions or specific catalytic activation.[7]
Troubleshooting Guide: Common Reactions & Byproduct Formation
This core section provides specific troubleshooting advice for common synthetic transformations involving this compound.
Scenario 1: Reductive Amination
Reductive amination is a cornerstone method for synthesizing secondary amines from primary amines and carbonyl compounds.[8][9] The reaction proceeds via an intermediate imine/iminium ion, which is then reduced.
Caption: Troubleshooting workflow for reductive amination.
Q4: My reductive amination has stalled. LC-MS shows mostly unreacted amine and aldehyde/ketone. What's wrong?
A4: This is a classic case of inefficient imine formation. As mentioned, the gem-difluoro group reduces the amine's nucleophilicity, slowing the initial attack on the carbonyl.[7]
-
Expert Insight: Imine formation is a reversible equilibrium reaction that generates water. It is often catalyzed by mild acid.[9]
-
Troubleshooting Steps:
-
Catalytic Acid: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition. Be cautious: excess acid will fully protonate the amine, rendering it non-nucleophilic.[9]
-
Water Removal: The equilibrium can be driven towards the imine by removing water. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Pre-formation: Allow the amine, carbonyl, and catalytic acid to stir together for 1-2 hours at room temperature (or gently heat to 40-50°C) before adding the reducing agent. Monitor imine formation by TLC or LC-MS.
-
Q5: I am seeing a significant amount of alcohol byproduct from the reduction of my carbonyl starting material. How do I prevent this?
A5: This indicates your reducing agent is not selective enough and is reducing the carbonyl faster than the imine is formed or reduced.
-
Expert Insight: The choice of hydride reagent is paramount. Sodium borohydride (NaBH₄) can reduce aldehydes and ketones, especially in protic solvents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the protonated imine (iminium ion) over the carbonyl group.[9][10] NaBH(OAc)₃ is often the reagent of choice as it is less toxic than its cyano- counterpart and is particularly effective.[10]
-
Troubleshooting Steps:
-
Switch Reductant: Replace NaBH₄ with NaBH(OAc)₃. It is generally gentle enough to be added in a one-pot fashion with all other reagents.
-
Staged Addition: If you must use NaBH₄ or a similar reagent, ensure imine formation is complete (see Q4) before adding the reductant portion-wise at a lower temperature (e.g., 0°C).
-
| Reducing Agent | Abbreviation | Typical Use Case | Selectivity Notes |
| Sodium Borohydride | NaBH₄ | General reduction | Can reduce aldehydes/ketones. Best used after imine pre-formation. |
| Sodium Cyanoborohydride | NaBH₃CN | Reductive amination | Selective for iminium ions at pH ~6-7. Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reductive amination | Highly selective for imines/iminiums over carbonyls. Can be used one-pot. Less toxic.[10] |
Q6: My desired secondary amine is forming, but I'm also getting a significant amount of a tertiary amine byproduct. How can I improve selectivity?
A6: This is caused by over-alkylation, where the secondary amine product reacts with a second molecule of the carbonyl, forming a new iminium ion that is subsequently reduced.[8][11]
-
Expert Insight: This side reaction is more likely if there is a large excess of the carbonyl component and/or the secondary amine product is more nucleophilic than the starting 2,2-difluoropropylamine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl. This ensures the carbonyl is consumed before it can react significantly with the product.
-
Slow Addition: If feasible, add the carbonyl component slowly via a syringe pump to the mixture of the amine and reducing agent. This keeps the instantaneous concentration of the carbonyl low, favoring the reaction with the more abundant primary amine.
-
Scenario 2: N-Alkylation with Alkyl Halides
Direct alkylation with electrophiles like alkyl halides is another common method to form C-N bonds.[12]
Caption: Desired N-alkylation pathway and potential side reactions.
Q7: I am attempting a direct N-alkylation with methyl iodide, but I am getting a mixture of the secondary amine, tertiary amine, and even some quaternary salt.
A7: This is a classic problem with the direct alkylation of primary amines.[9][12] The secondary amine product is often of similar or even greater nucleophilicity than the starting primary amine, leading to rapid subsequent alkylations.
-
Expert Insight: The key is to control the stoichiometry and reaction conditions to favor mono-alkylation. Using a large excess of the amine can help, but this is often not practical if the amine is valuable.
-
Troubleshooting Steps:
-
Stoichiometry: Use a precise 1.0 equivalent of the alkylating agent, or even slightly less (0.95 eq). Add it slowly to the reaction.
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA. A solid-supported base like potassium carbonate (K₂CO₃) can also be effective, as the reaction often occurs at the solid-liquid interface, which can sometimes temper reactivity.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or 0°C). This will increase the selectivity by slowing down the second alkylation more than the first.
-
Alternative Strategy: If selectivity remains poor, consider reductive amination (reacting with formaldehyde followed by reduction) as a much more controlled method for methylation.
-
Q8: My N-alkylation reaction is clean but very slow. When I increase the temperature, I see decomposition products.
A8: This highlights the reduced nucleophilicity of 2,2-difluoropropylamine. Forcing conditions (high heat) can lead to side reactions like elimination or decomposition, especially with strong bases.
-
Expert Insight: The choice of solvent and electrophile is critical. A polar aprotic solvent like DMF or acetonitrile can accelerate SN2 reactions. A more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide, or even better, a triflate) can allow the reaction to proceed under milder temperature conditions.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent (DMF, ACN, DMSO).
-
Activate the Electrophile: Use a more reactive alkylating agent (R-I > R-Br > R-Cl). Alkyl triflates (R-OTf) are extremely reactive but may reduce selectivity.
-
Catalysis: The Finkelstein reaction (adding a catalytic amount of NaI or KI) can be used to in situ convert a less reactive alkyl chloride or bromide to the more reactive iodide, accelerating the reaction under milder conditions.
-
Validated Experimental Protocols
Protocol 1: Optimized Reductive Amination with Benzaldehyde
This protocol describes a reliable, one-pot procedure for the synthesis of N-benzyl-2,2-difluoropropan-1-amine using the preferred reagent, sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound.
-
Add anhydrous DCM, followed by DIPEA. Stir the resulting slurry for 15 minutes at room temperature to generate the free amine.
-
Add benzaldehyde to the mixture and stir for an additional 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may bubble slightly (H₂ evolution).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 3-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Protocol 2: Purification of N-alkylated Product from Over-Alkylated Byproduct
This protocol outlines a general method for separating the desired secondary amine from the more nonpolar tertiary amine byproduct.
Technique: Flash Column Chromatography
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A nonpolar/polar solvent system. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.
-
General Principle: The secondary amine has an N-H bond, making it more polar than the tertiary amine byproduct. It will therefore have a stronger affinity for the silica gel and elute later (have a lower Rf value) than the less polar tertiary amine.
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Add a small amount of silica gel ("dry loading") and concentrate the slurry to a dry, free-flowing powder. This prevents streaking on the column.
-
Prepare a silica gel column packed with the nonpolar solvent (e.g., 100% hexanes).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting the column with a low polarity mixture (e.g., 2-5% EtOAc in hexanes).
-
Collect fractions and monitor by TLC. The less polar tertiary amine byproduct should elute first.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc in hexanes) to elute the more polar, desired secondary amine product.
-
Combine the pure fractions containing the desired product and concentrate under reduced pressure.
References
- 1. echemi.com [echemi.com]
- 2. CAS 868241-48-9: this compound [cymitquimica.com]
- 3. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 4. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,2-Difluoropropylamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of 2,2-Difluoropropylamine hydrochloride and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, largely due to the unique properties conferred by the gem-difluoro group.[1][2] However, these same properties—high polarity, the basicity of the amine, and the ionic nature of the hydrochloride salt—present significant challenges during purification.
This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. We will delve into the causality behind experimental choices to empower you with a robust understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,2-difluoropropylamine derivative, as a hydrochloride salt, difficult to purify using standard silica gel chromatography?
Answer: This is the most common challenge researchers face. The difficulty arises from the fundamental properties of your compound in its salt form:
-
High Polarity: Amine hydrochloride salts are ionic and thus extremely polar.
-
Strong Interaction with Silica: Standard silica gel is acidic (due to silanol groups, Si-OH) and highly polar. Your polar, cationic amine salt will bind very strongly and often irreversibly to the stationary phase.[3][4]
-
Poor Solubility: The salt is often insoluble in the non-polar to moderately polar solvents (like hexane/ethyl acetate mixtures) typically used for normal-phase chromatography.
As a result, you will likely observe either complete retention of your compound at the origin of the TLC plate or severe, streaky tailing during column chromatography, leading to poor separation and low recovery.
Q2: My crude product is an oil/gum. How can I crystallize it to get the solid hydrochloride salt?
Answer: "Oiling out" during crystallization is common when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.[5] For this compound, which has a high melting point (235-239 °C), this is usually due to the choice of solvent or residual impurities.[6]
Here is a systematic approach:
-
Solvent/Anti-Solvent Method: This is often the most effective technique. Dissolve your crude oil in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane) until you observe persistent cloudiness.
-
Induce Crystallization: If crystals do not form immediately, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous pure batch.[7]
-
Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator to maximize crystal formation.[5]
Q3: I see significant peak tailing when analyzing my free base derivative on a silica gel column. What causes this and how can I fix it?
Answer: Even after converting the hydrochloride salt to the neutral free base, the primary amine can still interact with the acidic silanol groups on the silica surface. This acid-base interaction is a primary cause of peak tailing.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is 0.1-1% triethylamine (Et₃N) or ammonium hydroxide. This base will compete with your amine for binding to the acidic sites on the silica, resulting in more symmetrical peaks and improved separation.
-
Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic sites.
-
Switch Stationary Phase: If tailing persists, an alternative stationary phase like alumina (basic or neutral) may be more suitable for purifying basic compounds.
Q4: What are the best analytical techniques to assess the purity of my final product?
Answer: A combination of methods is always recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is essential. ¹H NMR will confirm the structure and can reveal solvent or organic impurities. The presence of broad peaks for protons near the amine may indicate slow proton exchange or the presence of both the free base and the salt. ¹⁹F NMR is particularly useful for confirming the integrity of the crucial C-F bond.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides information on both purity (from the LC chromatogram) and molecular weight confirmation (from the MS). It is highly sensitive for detecting trace impurities.
-
Elemental Analysis (CHN): For a final, highly pure sample, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The results should be within ±0.4% of the theoretical values for the hydrochloride salt.
Troubleshooting Purification Workflows
This section provides logical workflows to diagnose and solve common purification problems.
Workflow 1: General Purification Strategy
The following diagram outlines the decision-making process for purifying a crude 2,2-difluoropropylamine derivative.
Caption: Decision workflow for purifying 2,2-difluoropropylamine derivatives.
Workflow 2: Troubleshooting Recrystallization
This diagram helps address issues encountered during the crystallization of the hydrochloride salt.
Caption: Troubleshooting guide for common recrystallization problems.
Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base for Chromatography
Rationale: To enable purification on standard silica gel, the highly polar hydrochloride salt must be converted to the less polar, neutral free base.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water or brine.
-
Basification: Transfer the aqueous solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >10 (confirm with pH paper).
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). The free base is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can now be subjected to column chromatography.
Protocol 2: Flash Chromatography of the Free Base Amine
Rationale: This protocol is optimized to prevent peak tailing of the basic amine on acidic silica gel.
-
Slurry Preparation: Adsorb the crude free base onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
-
Mobile Phase: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (Et₃N) to the solvent mixture to improve peak shape.
-
Elution and Collection: Load the sample onto the column and begin elution. Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. Analyze a small aliquot by ¹H NMR and LC-MS to confirm purity before proceeding.
Protocol 3: Conversion of Pure Free Base to the Hydrochloride Salt
Rationale: The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the free base, which may be an oil.[2]
-
Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or MTBE are excellent choices.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise.
-
Precipitation: The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid.
-
Drying: Dry the pure hydrochloride salt under high vacuum. The melting point should be sharp.[6]
Data Summary Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Primary Solvent (for dissolution) | Anti-Solvent (for precipitation/elution) | Key Considerations |
| Recrystallization (HCl Salt) | Isopropanol, Ethanol, Methanol | Diethyl Ether, MTBE, Hexanes | The anti-solvent must be added slowly to avoid oiling out.[5] |
| Column Chromatography (Free Base) | Hexanes/Ethyl Acetate (gradient) | N/A (Triethylamine 0.5-1% added) | The basic additive is critical to prevent peak tailing on silica. |
| HILIC Chromatography (HCl Salt) | Acetonitrile/Water (gradient) | N/A (Buffer like ammonium formate added) | An advanced technique for highly polar compounds, avoiding salt/free base conversion.[8][9] |
References
- 1. echemi.com [echemi.com]
- 2. CAS 868241-48-9: this compound [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. columbia.edu [columbia.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2,2-Difluoropropylamine hydrochloride during reactions
Technical Support Center: 2,2-Difluoropropylamine Hydrochloride
Welcome to the technical support center for this compound (HCl). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sensitive, building block. The presence of the β,β-difluoro moiety significantly lowers the basicity of the amine (pKa ≈ 7.3) compared to its non-fluorinated counterpart and introduces unique chemical properties.[1] However, this structure is also prone to decomposition under common synthetic conditions.
This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you successfully incorporate 2,2-difluoropropylamine into your synthetic routes while minimizing degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 2,2-difluoropropylamine HCl and a base is turning dark brown/black. What is happening?
A: Dark coloration is a strong indicator of decomposition. The freebase of 2,2-difluoropropylamine is susceptible to an elimination reaction, particularly in the presence of strong bases or heat. This process forms highly reactive 2,2-difluoro-1-propene, which can subsequently polymerize, leading to the observed dark tars.
Q2: I'm getting very low yields in my acylation/alkylation reaction. Is the amine degrading?
A: Yes, this is a common consequence of decomposition. If the free amine degrades before it can react with your electrophile, your yield will suffer. The key is to generate the nucleophilic free amine in situ under conditions that favor the desired reaction over the competing decomposition pathway.
Q3: What is the best way to handle and store 2,2-Difluoropropylamine HCl?
A: The hydrochloride salt is relatively stable and should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[2] It is generally stable under normal, anhydrous acidic conditions. The freebase form, however, is not stable and should be generated and used immediately without isolation.
Q4: Can I use common inorganic bases like potassium carbonate or sodium hydroxide to freebase the amine?
A: This is strongly discouraged for most applications. Strong, non-hindered bases, especially at elevated temperatures, will accelerate the decomposition pathway. While conditions can be found for specific reactions (e.g., some phase-transfer catalyses), milder, non-nucleophilic organic bases or carefully controlled biphasic systems are generally preferred.
Part 2: Troubleshooting Guide: Diagnosing and Solving Decomposition
This section addresses specific experimental observations and provides a logical path to a solution.
Issue 1: Rapid Decomposition Upon Base Addition
-
Observation: Immediate color change (yellow to black) and/or gas evolution upon adding a base to a solution of 2,2-difluoropropylamine HCl.
-
Root Cause Analysis: The conditions are too harsh, causing rapid elimination of HF from the freebase. This is often due to the choice of base, high local concentration of the base, or elevated temperature.
-
Causality: The two electron-withdrawing fluorine atoms on the β-carbon acidify the α-protons and make the C-F bonds susceptible to elimination. A strong base can readily initiate this cascade.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for amine decomposition.
Part 3: Preventative Strategies & Core Mechanisms
The most effective strategy is to prevent decomposition from occurring in the first place. This requires a solid understanding of the underlying chemical mechanism.
The Decomposition Pathway
The primary decomposition route is believed to be an E1cb-like or E2 elimination. The free amine is generated from the HCl salt, and a base removes a proton from the amine, which facilitates the elimination of a fluoride ion to form a transient difluoroenamine, or directly promotes elimination to form 2,2-difluoro-1-propene.
Caption: Postulated decomposition pathway of 2,2-difluoropropylamine.
Key Preventative Measures:
-
Choice of Base: This is the most critical factor. The goal is to use a base strong enough to deprotonate the ammonium salt but not so strong that it aggressively promotes the elimination pathway.
-
Temperature Control: Perform reactions at or below room temperature whenever possible. For particularly sensitive substrates, cooling to 0 °C or even -78 °C is recommended.
-
In-Situ Generation: Never attempt to isolate the freebase. Always generate it in the presence of the electrophile so that the desired reaction can occur immediately.
-
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Protic solvents can potentially facilitate decomposition.
Table 1: Recommended Reaction Conditions for Common Transformations
| Reaction Type | Recommended Base | Solvent(s) | Temperature | Key Considerations |
| Acylation | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | DCM, THF | 0 °C to RT | Use a slight excess (1.1-1.5 eq) of the amine. Add acylating agent last. |
| Sulfonylation | DIPEA, 2,6-Lutidine | DCM, MeCN | 0 °C to RT | Similar to acylation; monitor for completion by TLC/LCMS. |
| Reductive Amination | Sodium triacetoxyborohydride (STAB) | DCE, DCM | RT | The reaction is typically mild enough not to require an external organic base. |
| Nucleophilic Alkylation | DIPEA, Cs2CO3 (use with caution) | DMF, MeCN | RT to 60°C | This is a challenging reaction. Use the mildest conditions possible.[3] |
Part 4: Analytical Methods for Detection
To effectively troubleshoot, you must be able to detect both the starting material and potential degradation products.
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The amine can be visualized with ninhydrin stain. A streak of baseline material is often indicative of polymerization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these reactions. It allows for the quantification of starting material, product, and can help identify potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile decomposition products like 2,2-difluoro-1-propene, especially in the headspace of the reaction.[4]
-
¹H and ¹⁹F NMR Spectroscopy: NMR can provide a clear picture of the reaction mixture's composition. In ¹⁹F NMR, the appearance of new signals can indicate decomposition or side-product formation.
Part 5: Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: General Procedure for Acylation (e.g., with Benzoyl Chloride)
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise via syringe over 5 minutes. Stir for an additional 15 minutes at 0 °C.
-
Electrophile Addition: Add a solution of Benzoyl Chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
-
Setup: To a round-bottom flask, add the aldehyde (1.0 eq), this compound (1.1 eq), and Dichloroethane (DCE) or DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: Some gas evolution may occur.
-
Reaction: Stir at room temperature for 4-24 hours until the reaction is complete as monitored by LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography.
References
- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 3. researchgate.net [researchgate.net]
- 4. bre.com [bre.com]
Side reactions of 2,2-Difluoropropylamine hydrochloride with common reagents
Welcome to the technical support center for 2,2-Difluoropropylamine Hydrochloride (DFPA·HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered when using this versatile fluorinated building block. As a hydrochloride salt, its reactivity is primarily governed by the primary amine, but the presence of the gem-difluoro group introduces unique electronic effects that can influence reaction pathways.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. Troubleshooting Guides & FAQs
Section 1: Reactions with Bases
Question: I am trying to perform a reaction with the free base of 2,2-Difluoropropylamine, but after neutralization of the hydrochloride salt with a strong base (e.g., KOtBu), I am observing low yields and multiple byproducts. What could be happening?
Answer:
This is a common issue stemming from the enhanced acidity of protons alpha to the gem-difluoro group and the potential for elimination reactions under harsh basic conditions.
-
Causality: The two electron-withdrawing fluorine atoms increase the acidity of the C-H bonds on the methyl group. Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) can deprotonate this position, leading to the formation of a carbanion. This intermediate can then undergo elimination of a fluoride ion to form a reactive fluoroalkene, which can polymerize or react with other species in the mixture.[3] While gem-difluoroalkanes are generally stable, strong bases at elevated temperatures can promote such side reactions.[3]
-
Troubleshooting Protocol:
-
Choice of Base: Switch to a milder, non-nucleophilic base. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient to neutralize the HCl salt without causing significant side reactions.
-
Temperature Control: Perform the neutralization at low temperatures (0 °C to -10 °C) to minimize the rate of potential side reactions.
-
Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the base to ensure complete neutralization without having a large excess that could promote side reactions.
-
In Situ Generation: Consider generating the free amine in situ in the presence of your reaction partner (e.g., an acylating or alkylating agent). This ensures the free amine is consumed as it is formed, keeping its concentration low and minimizing the opportunity for side reactions.
-
Visualizing the Problem: Base-Induced Side Reactions
Caption: Decision workflow for base selection with DFPA·HCl.
Section 2: Acylation and Sulfonylation Reactions
Question: My acylation (or sulfonylation) reaction is sluggish, and even with excess acyl chloride, I am not achieving full conversion. What factors could be at play?
Answer:
The nucleophilicity of the amine in 2,2-Difluoropropylamine is reduced compared to its non-fluorinated analog, which can lead to slower reaction rates.
-
Causality: The powerful electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen atom of the primary amine. This reduction in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles like acid chlorides or sulfonyl chlorides.[2]
-
Troubleshooting Protocol:
-
Activation: If using a carboxylic acid, ensure you are using an appropriate activating agent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or NMP, which can help to solvate the intermediates and facilitate the reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor for potential degradation if heating for extended periods.
-
Catalysis: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions, particularly with less reactive anhydrides or acylating agents.
-
Data Summary: Reagent Compatibility for Acylation
| Reagent Class | Recommended Conditions | Potential Issues | Mitigation Strategy |
| Acid Chlorides | TEA or DIPEA as base, DCM or THF as solvent, 0 °C to RT | Slow reaction due to reduced nucleophilicity | Add catalytic DMAP, gentle heating |
| Carboxylic Acids | Peptide coupling agents (HATU, EDC/HOBt), DMF or DCM | Incomplete activation or slow coupling | Ensure anhydrous conditions, allow for longer reaction times |
| Sulfonyl Chlorides | Pyridine or TEA as base, DCM as solvent, 0 °C to RT | Very slow reaction | Use of a more forcing base like DBU (with caution), gentle heating |
Section 3: Reactions with Oxidizing Agents
Question: I attempted an oxidation reaction and observed a complex mixture of products. Is this compound stable to common oxidants?
Answer:
Primary amines are susceptible to oxidation, and DFPA·HCl is no exception. It is generally incompatible with strong oxidizing agents.[4]
-
Causality: Strong oxidizing agents (e.g., KMnO₄, H₂O₂, Oxone®) can oxidize primary amines to a variety of products, including nitroso compounds, nitro compounds, or can lead to cleavage of the C-N bond. The specific products formed will depend on the oxidant used and the reaction conditions.
-
Troubleshooting & Avoidance Protocol:
-
Protecting Groups: If oxidation of another part of the molecule is required, the amine functionality of DFPA·HCl must be protected. A carbamate (e.g., Boc) or a sulfonamide (e.g., Nosyl) are common choices that are stable to many oxidative conditions.
-
Reagent Selection: If possible, choose an oxidant that is selective for the desired transformation and known to be compatible with primary amines or their protected forms.
-
General Precaution: It is recommended to store this compound away from strong oxidizing agents to maintain its stability and integrity.[4]
-
Visualizing the Workflow: Protecting Group Strategy
Caption: Workflow for reactions requiring oxidation.
II. General Handling and Stability FAQs
Q1: How should I store this compound? A: It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]
Q2: Is this compound soluble in common organic solvents? A: As a hydrochloride salt, it is soluble in water and polar organic solvents.[1][4] Its solubility in nonpolar solvents like hexanes or diethyl ether is expected to be low.
Q3: Are there any known incompatibilities I should be aware of? A: Yes, besides strong bases and strong oxidizing agents, you should avoid contact with strong acids (which could react with the amine if it's not fully protonated) and sources of ignition.[4]
References
- 1. echemi.com [echemi.com]
- 2. CAS 868241-48-9: this compound [cymitquimica.com]
- 3. Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]
- 5. This compound CAS#: 868241-48-9 [m.chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions for Hindered Amines
Welcome to the Technical Support Center for optimizing coupling reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of complex molecules. Steric hindrance presents a significant hurdle in forming C-N bonds, often leading to low yields, slow reaction rates, or complete reaction failure.[1] This resource provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by established literature.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides immediate, actionable advice.
Q1: My Buchwald-Hartwig amination with a hindered secondary amine is failing. What are the most critical parameters to check first?
When a Buchwald-Hartwig reaction shows low or no conversion, a systematic check of your reagents and conditions is the first step.[2]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and is maintained under a rigorously inert atmosphere (argon or nitrogen).[3]
-
Reagent Purity: Verify the purity and dryness of your amine, aryl halide, and solvent. Moisture is particularly detrimental as it can deactivate strong bases and interfere with the catalyst.[2][4]
-
Catalyst & Ligand Choice: This is the most crucial factor for hindered substrates. Standard ligands like PPh₃ or even some bidentate ligands like BINAP may be ineffective. You almost certainly need a bulky, electron-rich monophosphine ligand from the Buchwald (e.g., RuPhos, XPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families.[5][6][7] These ligands promote the formation of a monoligated palladium species, which is essential to accommodate bulky substrates, and accelerate the crucial reductive elimination step.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common starting point. However, for particularly sensitive substrates or optimization, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) should be considered.[8]
Q2: How do I select the right ligand for my specific hindered amine?
Ligand selection is paramount and depends on the nature of both the amine and the aryl halide.[6] There is no universal "best" ligand, but there are excellent starting points based on substrate class.
-
For Hindered Secondary Amines: Ligands like RuPhos and tBuXPhos are specifically designed to be highly effective for coupling sterically demanding secondary amines with aryl chlorides and bromides.[6]
-
For Hindered Primary Amines: To prevent undesired double arylation, ligands such as BrettPhos are often the top choice for achieving selective monoarylation.[6][9]
-
For Heteroaromatic Amines or Halides: The electronic properties of heteroaromatics add another layer of complexity. Ligands like XPhos have shown broad utility for coupling heteroaryl halides.[6] Josiphos-type ligands have also demonstrated high reactivity for coupling amines with chloropyridines.[7]
Table 1: Recommended Ligands for Hindered Buchwald-Hartwig Aminations
| Amine Type | Recommended Ligands | Typical Coupling Partner | Reference(s) |
| Hindered Secondary Aliphatic | RuPhos, tBuXPhos | Aryl Chlorides, Bromides | [6] |
| Hindered Primary Aliphatic | BrettPhos, XPhos | Aryl Chlorides, Mesylates | [6][9] |
| Diaryl Amines | XPhos, SPhos | Aryl Bromides, Triflates | [7] |
| Hindered Anilines | RuPhos, JohnPhos | Aryl Chlorides | [6] |
Q3: My reaction is sluggish. Can I just increase the temperature or use microwave irradiation?
Increasing the temperature is a common strategy but must be done cautiously. While higher temperatures can overcome activation energy barriers, they can also accelerate catalyst decomposition (indicated by the formation of palladium black) and promote side reactions.[3]
Microwave-assisted synthesis is an excellent alternative.[10] Microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields.[11][12][13] This is particularly useful for hindered couplings that require significant thermal energy. The precise temperature control offered by modern microwave reactors can also minimize catalyst degradation.[11]
Q4: I'm trying to form an amide bond with a hindered amine, and standard coupling reagents (like HATU or DCC) are failing. What should I try?
Amide bond formation with hindered amines is notoriously difficult due to the low nucleophilicity and steric bulk of the amine.[14][15][16]
-
Switch to a More Potent Reagent: If uronium/aminium salts like HATU are failing, consider phosphonium salts like PyBOP or specialized reagents designed for challenging couplings.[17]
-
Acid Fluoride Strategy: A highly effective method involves the in situ formation of an acyl fluoride from the corresponding carboxylic acid. Reagents like TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) in combination with a catalytic amount of Oxyma can generate a highly reactive acyl imidazolium intermediate that couples efficiently with hindered amines.[15][18]
-
Alternative Activation: The combination of Deoxo-Fluor or DAST can convert the carboxylic acid to an acid fluoride, which couples efficiently, though side reactions can occur with some hindered amines.
Troubleshooting Guide: A Deeper Dive
This section provides a structured, cause-and-effect approach to solving specific experimental problems.
Problem: Low to No Product Conversion
Low conversion is the most common issue. The following workflow will help you diagnose the root cause.
// Catalyst Sub-branch ligand [label="Is the ligand bulky enough?\n(e.g., RuPhos, BrettPhos)"]; base [label="Is the base strong enough?\n(e.g., NaOtBu, LiHMDS)"]; precatalyst [label="Using a pre-catalyst?\n(e.g., Pd G3/G4)"];
catalyst -> ligand [style=dashed]; ligand -> base [label="Yes"]; base -> precatalyst [label="Yes"]; precatalyst -> conditions [label="Yes"];
// Feedback loops ligand -> catalyst [label="No, Change Ligand", color="#EA4335", fontcolor="#EA4335"]; base -> catalyst [label="No, Change Base", color="#EA4335", fontcolor="#EA4335"]; precatalyst -> catalyst [label="No, Use Pre-catalyst", color="#EA4335", fontcolor="#EA4335"]; conditions -> start [label="Still Failing", color="#EA4335", fontcolor="#EA4335"]; } caption="Troubleshooting workflow for low conversion."
-
Cause 1: Inactive Catalyst System
-
The Ligand is Not Bulky Enough: As discussed, steric hindrance around the palladium center is the primary challenge. The catalytic cycle's reductive elimination step, where the C-N bond is formed, is often rate-limiting. Bulky dialkylbiaryl phosphine ligands are essential to facilitate this step for hindered substrates.[1][5]
-
The Base is Inappropriate: The base plays a critical role beyond just acting as a proton scavenger. In nonpolar solvents like toluene, an anionic base (like an alkoxide) is needed to deprotonate the palladium-amine complex effectively.[4][19][20][21] Neutral organic bases like DBU are often ineffective in these systems.[4][20][21] The choice of cation (e.g., Li+, Na+, K+) can also influence reactivity.
-
Inefficient Pd(0) Generation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This process can be inefficient. Using a well-defined, air-stable Pd(0) precatalyst (e.g., XPhos Pd G3) ensures reliable formation of the active catalytic species and often leads to more reproducible results.[2][8]
-
-
Cause 2: Sub-optimal Reaction Conditions
-
Incorrect Solvent: Solvent choice affects the solubility of reagents and the stability of reaction intermediates. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[22] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to palladium and inhibit the reaction.[22]
-
Insufficient Temperature: While overheating is a risk, many couplings with hindered partners require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[23] If the reaction is clean but slow at a lower temperature, a modest increase may be beneficial.
-
Problem: Formation of Side Products
-
Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It often occurs when the catalytic cycle is stalled after oxidative addition. It can be promoted by moisture or if the reductive elimination step is particularly slow.
-
Solution: Ensure rigorously anhydrous conditions. Switching to a bulkier ligand can often accelerate the C-N bond-forming step, outcompeting the hydrodehalogenation pathway.
-
-
Homocoupling of Aryl Halide: Formation of a biaryl product can occur, especially with aryl iodides. This side reaction is often promoted by the presence of oxygen.
-
Solution: Improve the degassing procedure of your solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[3]
-
-
Double Arylation of Primary Amines: A primary amine can react a second time to form a triarylamine.
Experimental Protocols
Protocol 1: General Screening for Buchwald-Hartwig Amination of a Hindered Secondary Amine
This protocol outlines a parallel screening approach to quickly identify promising reaction conditions.
-
Array Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Stock Solution Preparation:
-
Prepare a stock solution of your aryl halide in anhydrous toluene (or dioxane).
-
Prepare a separate stock solution of your hindered secondary amine.
-
-
Reagent Dispensing:
-
To each vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol %) and the base (e.g., NaOtBu, 1.4 equivalents).
-
Dispense the aryl halide stock solution (1.0 equivalent) to each vial.
-
Dispense the amine stock solution (1.2 equivalents) to each vial.
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Remove the array from the glovebox and place it on a pre-heated reaction block (e.g., at 80 °C, 100 °C, and 120 °C).
-
Stir vigorously for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major byproducts.
-
Table 2: Example Screening Conditions
| Vial | Catalyst (2 mol%) | Base (1.4 eq) | Solvent | Temp (°C) |
| 1 | RuPhos Pd G3 | NaOtBu | Toluene | 80 |
| 2 | RuPhos Pd G3 | NaOtBu | Toluene | 100 |
| 3 | RuPhos Pd G3 | LiHMDS | Toluene | 100 |
| 4 | XPhos Pd G4 | K₃PO₄ | Dioxane | 100 |
| 5 | tBuXPhos Pd G3 | NaOtBu | Toluene | 100 |
| 6 | tBuXPhos Pd G3 | NaOtBu | Toluene | 120 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Guide to Impurity Removal
Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,2-Difluoropropylamine hydrochloride. As a crucial fluorinated building block in pharmaceutical and agrochemical research, its purity is paramount.[1][2] This guide provides in-depth, practical solutions to common purification challenges, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues with a focus on root cause analysis and actionable protocols.
Issue 1: My final product is a viscous oil or a sticky, amorphous solid instead of a crystalline powder.
This common problem points to the presence of impurities that disrupt the crystal lattice formation, significantly depressing the melting point.
-
Root Cause Analysis:
-
Residual Solvents: Solvents used during the reaction workup or purification (e.g., isopropanol, diethyl ether, ethanol) can become trapped within the product matrix.[3]
-
Unreacted Starting Materials or Intermediates: Incomplete reactions can leave behind starting materials which interfere with crystallization.
-
Hygroscopic Impurities: The presence of water or other moisture-absorbing impurities can lead to a gummy consistency.
-
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Place the crude product under high vacuum (<1 mmHg) for 12-24 hours. Gentle heating (30-40 °C) can be applied, but monitor for any signs of decomposition.
-
Trituration with a Non-polar Solvent:
-
Suspend the crude material in a cold, non-polar solvent like hexanes or diethyl ether. The desired amine hydrochloride salt should be insoluble, while many organic impurities will dissolve.
-
Stir the slurry vigorously for 30-60 minutes.
-
Filter the solid, wash with a small amount of fresh, cold solvent, and dry under vacuum.
-
-
Issue 2: My ¹H NMR spectrum shows unexpected peaks, compromising the purity assessment.
NMR spectroscopy is a powerful tool for identifying impurities.[4][5][6][7][8] Here's how to decipher and address common extraneous signals:
-
Symptom: A broad singlet between 1.5-2.0 ppm.
-
Likely Impurity: Water.
-
Removal Strategy: Dissolve the product in a suitable solvent and dry the solution over anhydrous magnesium sulfate or sodium sulfate before filtration and solvent evaporation. For stubborn cases, azeotropic distillation with toluene can be effective.
-
-
Symptom: A multiplet around 3.5-4.0 ppm and a corresponding triplet around 1.2 ppm.
-
Likely Impurity: Residual ethanol.
-
Removal Strategy: Co-evaporation with a higher boiling point solvent like toluene under reduced pressure can effectively remove residual ethanol. Extended drying under high vacuum is also recommended.
-
-
Symptom: A singlet around 2.1 ppm.
-
Likely Impurity: Acetone, often from glassware cleaning.
-
Removal Strategy: Ensure all glassware is thoroughly dried before use. If present in the final product, recrystallization is the most effective removal method.
-
Issue 3: My elemental analysis results show a lower than expected nitrogen content.
This indicates the presence of impurities that do not contain nitrogen or have a lower nitrogen-to-mass ratio than the desired product.
-
Root Cause Analysis:
-
Inorganic Salts: Byproducts from the reaction or workup (e.g., sodium chloride) may be present.
-
Unreacted Starting Materials: If the synthesis starts from a non-nitrogen-containing precursor, its presence will lower the overall nitrogen content.
-
-
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for removing both organic and inorganic impurities. A common and effective solvent system is isopropanol/diethyl ether.
-
Detailed Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Slowly add diethyl ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.
-
Complete the crystallization by placing the flask in an ice bath for at least one hour.
-
Collect the crystals by vacuum filtration, washing them with a small volume of cold diethyl ether.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of amine hydrochlorides?
Common impurities can be categorized as follows:[3][9]
| Impurity Category | Specific Examples | Origin |
| Process-Related Impurities | Unreacted starting materials, intermediates, byproducts of side reactions. | Incomplete reaction, non-optimized reaction conditions. |
| Residual Solvents | Ethanol, methanol, acetone, diethyl ether, isopropanol. | Reaction medium and purification steps. |
| Degradation Products | Oxidation or decomposition products. | Exposure to air, light, or high temperatures. |
| Inorganic Salts | Ammonium chloride, sodium chloride. | Byproducts of the reaction or pH adjustment steps. |
Q2: How can I proactively minimize impurity formation during the synthesis?
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere of nitrogen or argon can prevent oxidation and other side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial to prevent the formation of thermally induced byproducts.
-
Stoichiometric Control: Precise measurement and addition of reagents can minimize unreacted starting materials and side product formation.
Q3: What is a general workflow for the purification of this compound?
The following diagram illustrates a robust purification strategy:
Caption: A generalized workflow for the purification of this compound.
Visualizing Impurity Profiles
The following diagram illustrates the potential sources of impurities throughout the synthesis and purification process.
Caption: Potential points of impurity introduction during synthesis and purification.
References
- 1. echemi.com [echemi.com]
- 2. CAS 868241-48-9: this compound [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. benchchem.com [benchchem.com]
Analytical challenges in the characterization of fluorinated amines
Welcome to the technical support center for the analytical characterization of fluorinated amines. The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, altered basicity, and increased lipophilicity—present distinct challenges across common analytical platforms.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: General Sample Handling and Stability
Proper sample handling is the foundation of reliable analysis. Fluorinated amines can exhibit unique stability and contamination profiles that must be addressed before any instrument time is invested.
Q: My analytical results are inconsistent across different sample batches. What could be the cause?
A: Inconsistent results often stem from variability in sample handling and preparation.[4] The high volatility of some smaller fluorinated amines and their potential for degradation under certain conditions can lead to significant errors.
-
Underlying Cause: Fluorination can increase a compound's volatility and alter its chemical stability.[3][5] For example, while the C-F bond is strong, the electron-withdrawing nature of fluorine can make other parts of the molecule more susceptible to nucleophilic attack or degradation, particularly under basic conditions.[3][6]
-
Troubleshooting Steps:
-
Standardize Storage: Store all samples in tightly sealed, non-fluorinated containers like polypropylene or amber glass vials at low temperatures (e.g., 4°C or -20°C) to prevent volatilization and degradation. Minimize headspace in the container.[4]
-
Verify Stability: If you suspect degradation, perform a simple stability study. Prepare a sample and analyze it at time zero, then re-analyze after 24 and 48 hours under your typical storage and benchtop conditions. A decrease in the main peak area with the appearance of new peaks is a clear indicator of instability.
-
Control Preparation: Ensure every step, from weighing and dissolution to dilution and filtration, is standardized. Use calibrated pipettes and balances. Analyte losses during solvent evaporation or freeze-drying steps can be significant for volatile compounds.[4]
-
Q: I suspect my sample is contaminated with external fluorinated compounds. How can I confirm and prevent this?
A: This is a critical issue, especially for trace analysis. Fluoropolymers are ubiquitous in modern laboratories and can easily leach into your samples, leading to high background noise and false positives.[4]
-
Underlying Cause: Many common laboratory consumables, including vial caps, septa, tubing (especially PTFE in LC systems), and solvent filters, are made of fluoropolymers. These can shed or leach small fluorinated molecules into your solvents and samples.[4]
-
Troubleshooting and Prevention Protocol:
-
Run a Method Blank: The most definitive way to check for contamination is to run a "method blank." This involves taking a clean solvent (e.g., HPLC-grade acetonitrile) and subjecting it to every single step of your sample preparation and analysis pipeline.[4] If you detect fluorinated compounds in the blank, you have a contamination issue.
-
Source Isolation:
-
Systematically replace components. Start by injecting pure solvent directly, bypassing the sample vial and needle. If the contamination disappears, the source is likely your vials, caps, or septa.
-
If contamination persists, it may originate from the LC system's tubing or solvent filters. For ultra-sensitive applications like PFAS analysis, investing in a completely "PFAS-free" or "fluorine-free" LC system is often necessary.[4]
-
-
Use Proper Labware: Whenever possible, use polypropylene or glass labware instead of fluoropolymer-based materials. Be mindful of PTFE-coated stir bars and spatulas.
-
Part 2: Chromatography Challenges (LC & GC)
Chromatographic separation of fluorinated amines is often challenging due to their altered polarity and basicity, which can lead to poor peak shapes and unpredictable retention behavior.
High-Performance Liquid Chromatography (HPLC)
Q: I'm seeing severe peak tailing for my fluorinated amine in reversed-phase HPLC. What's happening and how do I fix it?
A: Peak tailing is the most common problem when analyzing amines and is often exacerbated by fluorination. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Underlying Cause: The basicity of an amine is significantly reduced by the presence of electron-withdrawing fluorine atoms.[7][8] For example, the pKa of ethylamine is over 10, while β,β,β-trifluoroethylamine has a pKa of 5.7.[7] This means your analyte's protonation state is highly sensitive to mobile phase pH. If the pH is not low enough, a portion of the amine will be in its free base form, which can interact strongly with acidic residual silanol groups (-Si-OH) on the silica-based column packing, leading to tailing.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Q: My fluorinated amine has very little or no retention on a C18 column, even with high aqueous mobile phase. What should I do?
A: This is a common issue for small, polar, or poly-fluorinated amines. While fluorination increases lipophilicity compared to hydrogen, the overall molecule may still be too polar for good retention in reversed-phase mode.[10]
-
Underlying Cause: The polarity of the amine group can dominate the molecule's properties, leading to poor partitioning into the nonpolar C18 stationary phase.
-
Solutions:
-
Use a Different Stationary Phase: Consider a column with an embedded polar group (e.g., polar-embedded C18) which provides an alternative interaction mechanism for better retention of polar analytes.
-
Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. In HILIC, you use a high organic mobile phase (e.g., >80% acetonitrile) with a polar stationary phase. Water acts as the strong eluting solvent.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can form a neutral, hydrophobic ion pair with the protonated amine, significantly increasing its retention on a C18 column.[11] Caution: These reagents can cause significant ion suppression in MS and may contaminate your system.[12]
-
Gas Chromatography (GC)
Q: Can I analyze my fluorinated amine directly by GC, or do I need to derivatize it?
A: Direct analysis is often problematic. Amines, especially primary and secondary ones, are polar and contain active hydrogens, which leads to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[13][14] Derivatization is almost always recommended.
-
Underlying Cause: The lone pair of electrons on the nitrogen and the N-H bonds can interact strongly with active sites in the GC inlet liner and column, causing peak tailing. These groups also make the molecules less volatile.[14]
-
Recommended Solution: Acylation Derivatization
-
Why it works: Acylation replaces the active hydrogens on the amine with a nonpolar acyl group, creating a less polar, more volatile, and more thermally stable derivative.[14][15] Using a fluorinated acylating agent (e.g., trifluoroacetic anhydride, TFAA, or pentafluoropropionic anhydride, PFPA) has the added benefit of making the derivative highly sensitive to an Electron Capture Detector (ECD) and producing characteristic mass fragments in MS.[15][16]
-
-
Experimental Protocol: Derivatization with PFPA
-
Sample Prep: In a 2 mL autosampler vial, dissolve ~1 mg of your fluorinated amine sample in 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Reagent Addition: Add 100 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[16][17]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Caption: GC derivatization workflow for fluorinated amines.
-
Part 3: Mass Spectrometry (MS)
The high electronegativity of fluorine and its effect on basicity create unique challenges and opportunities in mass spectrometry.
Q: I am using an LC-MS system with ESI and see very weak or no signal for my fluorinated amine. What is causing this?
A: This is likely due to poor ionization efficiency or, more commonly, ion suppression.
-
Underlying Cause & Solutions:
-
Reduced Basicity: As mentioned, fluorination lowers the pKa of the amine.[7] In electrospray ionization (ESI) positive mode, signal intensity is dependent on the analyte's ability to accept a proton. If your mobile phase is not acidic enough, the amine will not be efficiently protonated, leading to a weak signal. Solution: Ensure your mobile phase contains an acidifier like 0.1% formic acid.
-
Ion Suppression: This is a major issue in ESI-MS.[18] Co-eluting compounds from the sample matrix or mobile phase additives can compete with the analyte for ionization, suppressing its signal. Fluorinated ion-pairing reagents like TFA or HFBA are notorious for causing severe signal suppression for basic analytes.[12][19] Solution:
-
Improve chromatographic separation to move the analyte away from interfering matrix components.
-
If using ion-pairing reagents, use them at the lowest possible concentration or switch to a more MS-friendly alternative like difluoroacetic acid if possible.
-
Perform a more rigorous sample cleanup (e.g., Solid-Phase Extraction, SPE) to remove matrix components before analysis.
-
-
Q: What are the typical fragmentation patterns for fluorinated amines in MS/MS?
A: Fragmentation is generally predictable and can be used for structural confirmation. The strong C-F bond means that losses involving fluorine are less common than other fragmentations, but they do occur.
-
Common Fragmentation Pathways:
-
Loss of HF (M-20): A characteristic fragmentation for compounds containing both fluorine and an available hydrogen atom is the neutral loss of hydrogen fluoride.[4]
-
Loss of F radical (M-19): Loss of a single fluorine atom can also be observed.[4]
-
Cleavage of C-C bonds: For perfluorinated chains, cleavage of carbon-carbon bonds is common, often leading to a prominent CF₃⁺ ion (m/z 69) or other CₙFₘ⁺ fragments.[4]
-
Amine-specific fragmentation: Standard amine fragmentations, such as alpha-cleavage adjacent to the nitrogen, will also occur.
-
| Fragment Ion | Mass Loss | Description | Commonality |
| [M-HF]+• | 20 Da | Neutral loss of hydrogen fluoride | Common[4] |
| [M-F]+ | 19 Da | Loss of a fluorine radical | Observed[4] |
| CF₃⁺ | - | From fragmentation of a trifluoromethyl group | Very Common[4] |
| C₂F₅⁺ | - | From fragmentation of a pentafluoroethyl group | Common[4] |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for characterizing these molecules due to the favorable properties of the ¹⁹F nucleus.[20][21]
Q: Why is ¹⁹F NMR considered so powerful for these compounds?
A: The ¹⁹F nucleus has several key advantages:
-
High Sensitivity: Its gyromagnetic ratio is high, resulting in a sensitivity that is 83% that of the ¹H nucleus, making it easy to detect even at low concentrations.[22]
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is 100% naturally abundant, so no isotopic enrichment is needed.[21]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, compared to ~15 ppm for ¹H NMR.[4] This means that even very subtle changes in the electronic environment around a fluorine atom will result in a large, easily resolved change in its chemical shift, providing a highly sensitive probe of molecular structure.
Q: The peaks in my ¹⁹F NMR spectrum are very broad. What are the likely causes and how can I fix this?
A: Broad peaks in NMR can obscure important coupling information and reduce signal-to-noise. The causes are generally related to magnetic field inhomogeneity, sample properties, or dynamic processes.[4]
-
Troubleshooting Guide for Broad ¹⁹F NMR Peaks:
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. If the sample solvent is different from the lock solvent (e.g., sample in H₂O, lock in D₂O coaxial insert), shimming can be more challenging.
-
-
Low Solubility / Sample Heterogeneity: If your compound is not fully dissolved or has started to precipitate, you will see very broad lines.
-
Solution: Visually inspect the sample for particulates. Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) or gently warm the sample to improve solubility.[4]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause severe line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected from a reagent (e.g., a metal catalyst), try to purify the sample further.
-
-
Chemical Exchange: If the fluorine atoms are exchanging between two or more different chemical environments on the NMR timescale, the peaks can broaden or coalesce.
-
Solution: Perform a variable temperature (VT) NMR experiment. Cooling the sample may slow the exchange enough to resolve separate sharp peaks, while heating it may sharpen the peak at an averaged position.[4]
-
-
Q: I am not analyzing a fluorinated amine, but I want to use ¹⁹F NMR for quantification in a complex mixture (e.g., plasma). Is this possible?
A: Yes, this is an advanced but powerful application. You can use a fluorinated "tag" or "labeling reagent" that reacts specifically with primary amines to introduce a fluorine group.[23][24][25]
-
Causality & Method: A reagent like 3,5-difluorosalicylaldehyde can react with primary amines to form a stable Schiff base.[23][24] This introduces two fluorine atoms into each amine-containing molecule. Since the biological sample (e.g., plasma) has virtually no endogenous ¹⁹F NMR signal, the resulting spectrum is very clean. Each unique amine will produce a distinct ¹⁹F signal, allowing for clear identification and quantification against an internal standard.[23][24][25] This technique leverages the high sensitivity and wide chemical shift window of ¹⁹F NMR to analyze complex biological samples.[23]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. researchgate.net [researchgate.net]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist’s Guide to the Reactivity of 2,2-Difluoropropylamine Hydrochloride vs. Other gem-Difluoroalkylamines
An objective comparison of the reactivity of 2,2-difluoropropylamine hydrochloride with other difluoroalkylamines for researchers, scientists, and drug development professionals.
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles.[1][2][3][4] The gem-difluoroalkylamine motif (R-CF₂-CH₂-NH₂) is particularly valuable, offering a unique combination of electronic properties. While 2,2-difluoropropylamine is a key building block, a nuanced understanding of its reactivity compared to other analogs like 2,2-difluoroethylamine is critical for efficient and predictable synthesis.
This guide provides an in-depth comparison of the reactivity of this compound against other common difluoroalkylamines. We will dissect the underlying electronic and steric principles that govern their reactivity and provide practical, field-proven experimental protocols for key transformations.
The Decisive Influence of Structure on Reactivity: Electronic and Steric Effects
The reactivity of any primary amine is fundamentally dictated by the availability of the nitrogen lone pair. In gem-difluoroalkylamines, the powerful electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the nitrogen.[5] This makes these amines considerably less basic and less nucleophilic than their non-fluorinated counterparts.
The primary differences between 2,2-difluoropropylamine and its shorter-chain analog, 2,2-difluoroethylamine, arise from a subtle interplay of electronics and sterics.
-
Inductive Effect: The additional methyl group in the propyl chain (CH₃-CF₂-CH₂-NH₂) has a weak electron-donating effect compared to the hydrogen in the ethyl analog (H-CF₂-CH₂-NH₂). This slightly counteracts the powerful withdrawal from the CF₂ group, theoretically making the nitrogen in 2,2-difluoropropylamine marginally more nucleophilic.
-
Steric Hindrance: The propyl group presents a greater steric bulk around the reaction center than the ethyl group. This can hinder the approach of electrophiles, potentially slowing down reaction rates, especially with sterically demanding substrates.
A study on functionalized gem-difluorinated cycloalkanes found that the influence of the CF₂ moiety on the basicity of amines was primarily defined by the inductive effect of the fluorine atoms.[5] This suggests that while the alkyl chain length plays a role, the gem-difluoro group is the dominant factor controlling the amine's fundamental electronic character.
Logical Relationship: Factors Governing Reactivity
Caption: Interplay of electronic and steric factors in difluoroalkylamines.
Table 1: Comparative Properties and Reactivity Trends
| Property | 2,2-Difluoroethylamine | 2,2-Difluoropropylamine | Rationale & References |
| Formula | C₂H₅F₂N | C₃H₇F₂N | - |
| Molecular Weight | 81.07 g/mol | 95.09 g/mol | - |
| Predicted pKa (Conjugate Acid) | Lower | Slightly Higher | The weak electron-donating effect of the additional CH₂ group in the propyl chain slightly increases the basicity of the amine.[5] |
| Predicted Nucleophilicity | Lower | Slightly Higher | Directly related to basicity; a more available lone pair results in higher nucleophilicity.[6] |
| Reactivity in Acylation | Slower | Potentially Faster (Electronics) or Slower (Sterics) | The outcome depends on the balance between the slightly higher nucleophilicity and increased steric hindrance. With small electrophiles, the electronic effect may dominate. |
| Reactivity in Reductive Amination | Generally Faster | Generally Slower | Imine formation, the first step, can be sterically hindered by the propyl group, potentially slowing the overall reaction rate.[7] |
Comparative Analysis in Key Synthetic Transformations
We will now explore the practical implications of these differences in two fundamental C-N bond-forming reactions crucial for drug development: amide bond formation (acylation) and reductive amination.
A. Amide Bond Formation (Acylation)
Acylation of weakly nucleophilic amines requires forcing conditions or highly reactive acylating agents. The choice of catalyst and solvent is critical. While traditional Lewis acids like AlCl₃ can be effective, they are often required in stoichiometric amounts.[8] Brønsted superacids like trifluoromethanesulfonic acid (TfOH) have been shown to be superior catalysts for challenging acylations.[9]
Expected Reactivity Differences: Given its slightly higher predicted nucleophilicity, 2,2-difluoropropylamine may react faster than 2,2-difluoroethylamine with unhindered acyl chlorides or anhydrides. However, if the acylating agent or the aromatic substrate (in a Friedel-Crafts context) is sterically bulky, the larger profile of the propyl group could lead to slower reaction rates.
Experimental Protocol: Comparative Acylation of a Generic Acid Chloride
This protocol is designed to provide a baseline for comparing the reactivity of different difluoroalkylamines.
Objective: To compare the reaction yield of N-(2,2-difluoroethyl)acetamide vs. N-(2,2-difluoropropyl)acetamide under identical conditions.
Materials:
-
2,2-Difluoroethylamine hydrochloride
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Free-Basing: In two separate round-bottom flasks, suspend 2,2-difluoroethylamine hydrochloride (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).
-
Cool the suspensions to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to each flask to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes. Expertise Note: Using a slight excess of a non-nucleophilic base like TEA is crucial to ensure the full liberation of the reactive free amine without competing in the acylation.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.05 eq) dropwise to each flask. A white precipitate of triethylammonium chloride will form immediately.
-
Allow the reactions to warm to room temperature and stir for a set time (e.g., 4 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup: Quench the reactions by slowly adding saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography if necessary. Determine the isolated yields and compare. Spectroscopic analysis (¹H NMR, ¹⁹F NMR, ¹³C NMR) should be used to confirm the structures.
Workflow: Comparative Reactivity Study
Caption: Standard workflow for a comparative acylation experiment.
B. Reductive Amination
Reductive amination is a powerful method for forming substituted amines from carbonyl compounds.[7] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. Reagents like sodium cyanoborohydride (NaBH₃CN) or the safer, more modern sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[7][12]
Expected Reactivity Differences: The rate-determining step can be either imine formation or reduction. Imine formation is an equilibrium process that is sensitive to steric hindrance. Therefore, the bulkier 2,2-difluoropropylamine is expected to react more slowly in reductive amination protocols compared to 2,2-difluoroethylamine , particularly with sterically hindered ketones.
Experimental Protocol: Comparative Reductive Amination of Cyclohexanone
Objective: To compare the reaction rate and yield of the reductive amination of cyclohexanone with 2,2-difluoroethylamine vs. 2,2-difluoropropylamine.
Materials:
-
2,2-Difluoroethylamine hydrochloride
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate flasks, dissolve the respective amine hydrochloride salt (1.0 eq) and cyclohexanone (1.2 eq) in DCE. Expertise Note: A small excess of the carbonyl component can help drive the imine formation equilibrium.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to each flask. The acid catalyzes the formation of the iminium ion, which is the species that gets reduced.
-
Stir the mixtures at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each flask. Safety Note: Addition may cause gas evolution. Ensure adequate ventilation.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS, taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) to compare the rate of consumption of the starting amine.
-
Workup: Once the reaction is complete (or after a fixed time, e.g., 24h), carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the products and compare the isolated yields and reaction times.
Conclusion and Outlook
While both 2,2-difluoropropylamine and 2,2-difluoroethylamine are characterized by the attenuated nucleophilicity imposed by the gem-difluoro group, subtle structural differences lead to predictable variations in their reactivity.
-
2,2-Difluoropropylamine possesses slightly enhanced electronic properties (higher nucleophilicity) due to the inductive effect of its propyl group, but suffers from greater steric hindrance.
-
2,2-Difluoroethylamine is less sterically hindered, which may be advantageous in reactions sensitive to bulk, such as reductive amination.
The optimal choice of difluoroalkylamine will therefore depend on the specific transformation and the nature of the reaction partners. For acylations with small, highly reactive electrophiles, 2,2-difluoropropylamine may offer a slight advantage. Conversely, for reductive aminations or reactions with bulky substrates, 2,2-difluoroethylamine may provide cleaner and faster conversions. This guide provides the foundational principles and experimental frameworks necessary for researchers to make informed decisions and streamline the synthesis of novel fluorinated molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CAS 868241-48-9: this compound [cymitquimica.com]
- 11. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to 2,2-Difluoropropylamine Hydrochloride as a Carbonyl Bioisostere
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbonyl Conundrum and the Rise of Bioisosterism
In the landscape of medicinal chemistry, the carbonyl group is ubiquitous. Its role as a hydrogen bond acceptor and its planar geometry are fundamental to the structure and function of countless biologically active molecules. However, this prevalence comes with inherent challenges. Ketones and aldehydes can be susceptible to metabolic reduction, and the reactivity of the carbonyl carbon can lead to off-target effects or the formation of reactive metabolites.[1][2] The strategic replacement of such a crucial functional group without losing biological activity—a practice known as bioisosterism—is therefore a cornerstone of modern drug design.[3][4]
The concept of bioisosterism, first explored by Langmuir and later expanded by Friedman, allows medicinal chemists to modify a lead compound to enhance potency, modulate selectivity, improve pharmacokinetic profiles, and circumvent toxicity issues.[5][6] This guide provides an in-depth comparison of the carbonyl group with one of its emerging and highly effective bioisosteres: the 2,2-difluoropropylamine moiety, typically handled as its hydrochloride salt for improved stability and solubility.[7][8] We will explore the physicochemical rationale for this substitution, present comparative data, and provide actionable experimental protocols for its synthesis and evaluation.
Part 1: The Scientific Rationale—Why Does a gem-Difluoroamine Mimic a Carbonyl?
At first glance, replacing a C=O group with a CF₂-CH₂NH₂ group seems non-obvious. The efficacy of this substitution lies in the unique electronic properties of the gem-difluoromethylene (CF₂) group.[9] The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, polarizing the C-F bonds and creating a strong local dipole moment that can mimic the polarity of the carbonyl group. While the CF₂ group itself is a poor hydrogen bond acceptor, the adjacent amine provides both hydrogen bond donor (HBD) and acceptor (HBA) capabilities, restoring a critical interaction potential.
The primary advantages of this bioisosteric replacement are:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF₂ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11]
-
Modulation of Basicity: The inductive effect of the CF₂ group dramatically lowers the pKa of the neighboring amine, ensuring it is less protonated at physiological pH (7.4). This can be crucial for optimizing cell permeability and reducing interactions with off-target ion channels like hERG.[12][13]
-
Physicochemical Tuning: This replacement allows for fine-tuning of lipophilicity, solubility, and conformation to address specific drug development challenges.[14][15]
References
- 1. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. Bioisosterism - Drug Design Org [drugdesign.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. echemi.com [echemi.com]
- 8. CAS 868241-48-9: 2,2-Difluoropropylamine hydrochloride [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. enamine.net [enamine.net]
A Guide to the Definitive Structural Confirmation of 2,2-Difluoropropylamine Hydrochloride: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropylamine hydrochloride is a valuable building block, but like any novel compound, its utility is predicated on absolute certainty of its structure. Ambiguity is not an option when subsequent research and development costs are at stake.
This guide provides an in-depth, expert-led analysis of the structural confirmation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices. Our primary tool will be ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation. However, we will demonstrate that true analytical trustworthiness comes from a multi-faceted approach, comparing and contrasting the insights gained from ¹H NMR with those from ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. This document is designed for the practicing researcher and drug development professional who requires not just data, but a validated, defensible structural assignment.
Section 1: The Analytical Powerhouse: Why ¹H NMR is the First Choice
¹H NMR spectroscopy is the initial go-to technique for organic chemists for good reason: it provides a rapid, non-destructive, and remarkably detailed picture of a molecule's proton framework. For a molecule like this compound, the ¹H NMR spectrum offers a wealth of information through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
The presence of the geminal difluoro group (CF₂) introduces a layer of complexity that is also a source of immense structural detail. Fluorine (¹⁹F) has a nuclear spin of I = ½, just like a proton. Consequently, it couples to nearby protons, leading to characteristic splitting patterns and providing definitive evidence of the H-F proximity through bonds. The strong electronegativity of fluorine also exerts a powerful deshielding effect, significantly influencing the chemical shifts of adjacent protons.[1][2]
Section 2: Predicting the ¹H NMR Spectrum of this compound
A rigorous analysis begins with a hypothesis. Based on fundamental principles, we can predict the expected ¹H NMR spectrum. This predictive exercise is crucial as it establishes the benchmarks against which we will evaluate the experimental data.
Caption: Molecular structure of this compound.
Expected Proton Signals:
-
The Methyl (CH₃) Protons:
-
Chemical Shift (δ): These protons are on a carbon adjacent to the highly electronegative CF₂ group. We anticipate a significant downfield shift from a typical methyl group (which appears around 0.9-1.3 ppm) into the region of ~1.6 - 2.0 ppm .[3][4]
-
Multiplicity: The three equivalent methyl protons are three bonds away from the two fluorine atoms. They will couple to the two ¹⁹F nuclei, resulting in a triplet due to ³J(H-F) coupling. The n+1 rule applies, where n=2 fluorine atoms.
-
Integration: This signal will integrate to 3H .
-
-
The Methylene (CH₂) Protons:
-
Chemical Shift (δ): This is the most deshielded aliphatic group in the molecule. It is flanked by the electron-withdrawing CF₂ group on one side and the positively charged ammonium group (NH₃⁺) on the other. This dual effect will push the chemical shift significantly downfield, likely into the ~3.5 - 4.0 ppm range.[4][5]
-
Multiplicity: These two protons will also couple to the two geminal fluorine atoms three bonds away. This will split the signal into a triplet due to ³J(H-F) coupling. Coupling to the NH₃⁺ protons is often not observed in protic solvents due to rapid exchange, and can be broadened by the nitrogen quadrupole moment.[6] In an aprotic solvent like DMSO-d₆, this coupling might be resolved.
-
Integration: This signal will integrate to 2H .
-
-
The Ammonium (NH₃⁺) Protons:
-
Chemical Shift (δ): Protons on a positively charged nitrogen are highly deshielded and their chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, they are expected to appear as a broad signal in the ~8.0 - 9.0 ppm range.[7][8]
-
Multiplicity: In theory, these three protons should be split into a triplet by the adjacent CH₂ group (³J(H-H)). However, this signal is frequently broadened due to quadrupolar effects from the nitrogen atom and chemical exchange.[6] It will most likely appear as a broad singlet .
-
Integration: This signal will integrate to 3H . Its broadness can sometimes make integration less accurate.
-
Summary of Predicted ¹H NMR Data
| Proton Group | Predicted δ (ppm) | Predicted Multiplicity | Integration | Key Coupling |
| CH₃ | ~1.6 - 2.0 | Triplet (t) | 3H | ³J(H-F) |
| CH₂ | ~3.5 - 4.0 | Triplet (t) | 2H | ³J(H-F) |
| NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 3H | Exchangeable with D₂O |
Section 3: Experimental Protocol for Definitive Analysis
Caption: Experimental workflow for ¹H NMR analysis including D₂O exchange.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.[9] b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves amine hydrochloride salts and slows the rate of N-H proton exchange, which can help in observing their signal clearly.[8] c. Vortex briefly to ensure complete dissolution. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5mm NMR tube.
-
Initial ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). b. Acquire a standard ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds. c. Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
The D₂O Shake: A Self-Validating Step: a. Remove the NMR tube from the spectrometer. b. Add one to two drops of deuterium oxide (D₂O) directly to the sample in the tube. c. Cap the tube and gently invert it several times to mix thoroughly. The acidic NH₃⁺ protons will rapidly exchange with the deuterium from the D₂O. d. Re-acquire the ¹H NMR spectrum using the same parameters as before. e. Validation: Upon processing the second spectrum, the broad signal attributed to the NH₃⁺ protons should significantly decrease in intensity or disappear entirely. This is a definitive confirmation of an exchangeable proton signal.[7]
Section 4: A Comparative Analysis: Building an Unimpeachable Case with Orthogonal Techniques
While ¹H NMR provides a strong foundation, unambiguous structural proof in a professional setting demands corroboration from multiple, independent analytical techniques. Each method probes a different aspect of the molecular structure, and when their data converge, the confidence in the assignment becomes absolute.
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework. For our target molecule, it will confirm the number of unique carbon environments and reveal the influence of the fluorine atoms.
-
Expected Signals: Three distinct carbon signals.
-
Key Feature: The carbon atom directly bonded to the two fluorine atoms (C2) will be split into a prominent triplet due to a large one-bond coupling constant (¹J(C-F)), typically in the range of 240-260 Hz.[10][11] The carbons adjacent to the CF₂ group (C1 and C3) will also exhibit smaller two-bond couplings (²J(C-F)), appearing as triplets. This provides incontrovertible evidence of the -CH₃-CF₂-CH₂- connectivity.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine
As a fluorinated compound, ¹⁹F NMR is not just complementary; it is essential. It provides an exquisitely sensitive and direct probe of the fluorine environment.[12]
-
Expected Signal: A single signal for the two chemically equivalent fluorine atoms.
-
Multiplicity: The beauty of ¹⁹F NMR lies in its clear-cut coupling to the neighboring protons. The signal will be split by the three methyl protons (³J(F-H)) into a quartet , and each line of that quartet will be further split by the two methylene protons (³J(F-H)) into a triplet . The resulting pattern is a complex but highly informative triplet of quartets . Observing this specific pattern confirms the CF₂ group is situated between a CH₃ and a CH₂ group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry validates the molecular formula by providing the mass of the molecule.
-
Technique: Electrospray Ionization (ESI) is ideal for a pre-formed salt.
-
Expected Ion: In positive ion mode, the spectrum will be dominated by the protonated molecule (the cation), [CH₃CF₂CH₂NH₃]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision (e.g., to four decimal places), allowing for the unambiguous determination of its elemental formula (C₃H₈F₂N⁺).
-
Fragmentation: Tandem MS (MS/MS) experiments would likely show a characteristic alpha-cleavage, a common fragmentation pathway for amines, further supporting the proposed structure.[13][14][15]
Summary Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (H-H, H-F) | Excellent for mapping the proton framework and confirming H-F proximity via coupling. | Indirect information about the carbon skeleton. Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon environment, connectivity (C-F) | Directly confirms the C-F bond via large ¹J(C-F) coupling. Confirms the number of unique carbons. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. |
| ¹⁹F NMR | Fluorine environment, connectivity (F-H) | Highly sensitive and specific. The "triplet of quartets" is a definitive fingerprint of the -CH₃-CF₂-CH₂- moiety. | Provides no information about non-fluorinated parts of the molecule. |
| Mass Spec. | Molecular weight, elemental formula, fragmentation | Confirms the molecular formula with high accuracy (HRMS). Fragmentation supports connectivity. | Does not distinguish between isomers. Provides no information on stereochemistry. |
Section 5: A Decision Framework for Structural Elucidation
For any novel fluorinated amine salt, a logical workflow ensures comprehensive and efficient analysis.
Caption: Decision workflow for the structural confirmation of a novel compound.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. biophysics.org [biophysics.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of 2,2-Difluoropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the anticipated mass spectral fragmentation of 2,2-Difluoropropylamine hydrochloride, a compound of interest due to the increasing prevalence of fluorinated motifs in pharmaceuticals.[1][2] By understanding its fragmentation behavior, researchers can more readily identify this and related structures in complex matrices.
We will explore the theoretical fragmentation pathways of this compound, compare it with non-fluorinated and alternative fluorinated amines, and provide a comprehensive experimental protocol for acquiring high-quality mass spectral data. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights.
The Influence of Fluorine on Amine Fragmentation: A Tale of Two Effects
Primary amines are well-known to undergo characteristic alpha-cleavage in mass spectrometry, often resulting in a base peak at m/z 30 for unbranched primary amines.[3][4] This cleavage is driven by the stabilization of the resulting cation by the nitrogen atom. However, the introduction of highly electronegative fluorine atoms on the adjacent carbon, as in 2,2-Difluoropropylamine, introduces competing fragmentation pathways and alters the stability of potential fragment ions.
The presence of geminal difluoro groups can significantly influence the fragmentation cascade.[5][6] The strong electron-withdrawing nature of fluorine can destabilize a carbocation on the adjacent carbon, potentially suppressing the classic alpha-cleavage pathway. Concurrently, the presence of fluorine opens up new fragmentation channels, such as the loss of hydrogen fluoride (HF) or other fluorine-containing radicals and neutral molecules.[7]
Predicted Fragmentation Pattern of this compound
Under electron ionization (EI), the fragmentation of 2,2-Difluoropropylamine is expected to be a complex interplay of several pathways. The hydrochloride salt will first dissociate in the hot inlet, and the free amine will be ionized.
Molecular Ion: The molecular ion ([M]⁺) of 2,2-Difluoropropylamine (C₃H₇F₂N) is expected at an m/z of 95.05. Due to the nitrogen rule, the nominal molecular weight is odd. However, the molecular ion peak for primary amines is often weak or absent.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Despite the potential destabilizing effect of the fluorine atoms, alpha-cleavage remains a probable fragmentation route. This would involve the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized iminium ion.
-
[CH₂=NH₂]⁺ (m/z 30): This fragment, characteristic of primary amines, would be formed by the loss of a C₂H₅F₂ radical.[3] The relative abundance of this peak will be a key indicator of the extent to which this pathway competes with fluorine-driven fragmentations.
-
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule (mass 20) is a common fragmentation pathway for fluorinated compounds.[7]
-
[M - HF]⁺ (m/z 75): This would result in the formation of a C₃H₆FN⁺ radical cation.
-
-
Cleavage of the C-F Bond: Direct cleavage of a C-F bond is possible, though typically less favorable than HF elimination.
-
[M - F]⁺ (m/z 76): Loss of a fluorine radical would lead to a C₃H₇FN⁺ ion.
-
-
Loss of a Methyl Group: Cleavage of the C2-C3 bond would result in the loss of a methyl radical (CH₃).
-
[M - CH₃]⁺ (m/z 80): This would form a [C₂H₄F₂N]⁺ ion.
-
The following Graphviz diagram illustrates these predicted primary fragmentation pathways.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of 2,2-Difluoropropylamine, it is instructive to compare its predicted pattern with that of a non-fluorinated analogue (Propylamine) and a differently fluorinated isomer (1,1-Difluoropropylamine).
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures | Dominant Fragmentation Pathway |
| Propylamine | 59 | 30 ([CH₂=NH₂]⁺), 44 ([C₂H₅NH]⁺) | Alpha-cleavage |
| 2,2-Difluoropropylamine | 95 | 30 ([CH₂=NH₂]⁺), 75 ([M-HF]⁺˙), 80 ([M-CH₃]⁺) | Competition between alpha-cleavage and HF loss |
| 1,1-Difluoropropylamine | 95 | 30 ([CH₂=NH₂]⁺), 75 ([M-HF]⁺˙), 66 ([M-C₂H₅]⁺) | Alpha-cleavage and loss of ethyl radical |
This comparison highlights how the position of the fluorine atoms can influence the fragmentation cascade, leading to distinct mass spectra that can be used for isomeric differentiation.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring high-quality mass spectral data of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Objective: To obtain the electron ionization mass spectrum of this compound and identify its characteristic fragmentation pattern.
Materials and Instrumentation:
-
This compound
-
Methanol (or other suitable volatile solvent)
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Capillary GC column suitable for amines (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in methanol (e.g., 100 µg/mL). The hydrochloride salt will dissociate in the polar solvent.
-
-
GC-MS Method Setup:
-
Injector:
-
Inlet Temperature: 250 °C (to ensure volatilization and dissociation of the hydrochloride salt)
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (to avoid overloading the column and detector)
-
-
GC Oven Program:
-
Initial Temperature: 50 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 2 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible spectra)
-
Mass Range: m/z 25 - 200 (to cover the expected molecular ion and fragments)
-
Scan Rate: 2 scans/second
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 2,2-Difluoropropylamine.
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose structures for the observed fragment ions based on their m/z values and known fragmentation mechanisms for amines and fluorinated compounds.[3][7]
-
The following workflow diagram illustrates the experimental process.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich tapestry of competing pathways, influenced by both the amine functionality and the geminal difluoro group. While the classic alpha-cleavage leading to m/z 30 is expected, the facile loss of HF is also a highly probable event. This interplay of fragmentation routes provides a unique spectral fingerprint that can be used for the confident identification of this compound. By following the detailed experimental protocol provided, researchers can generate high-quality data to confirm these predictions and further our understanding of the mass spectral behavior of this important class of fluorinated molecules.
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Basicity of 2,2-Difluoropropylamine Hydrochloride and Related Fluorinated Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Fluorinated Amine Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted technique to enhance pharmacological profiles. Fluorine's unique electronic properties can dramatically alter a compound's metabolic stability, lipophilicity, and, most importantly, its basicity (pKa). The pKa of an amine is a pivotal parameter, dictating its ionization state at physiological pH (typically 7.4). This, in turn, governs a cascade of crucial pharmacokinetic and pharmacodynamic events, including target binding, membrane permeability, aqueous solubility, and overall ADME (absorption, distribution, metabolism, and excretion) properties.
This guide presents a detailed comparative analysis of the pKa of 2,2-Difluoropropylamine hydrochloride against a series of structurally related fluorinated amines. By examining experimental data, we will elucidate the structure-basicity relationships that arise from the number and position of fluorine substituents. Furthermore, we will provide a comprehensive, validated experimental protocol for the accurate determination of amine pKa values, empowering researchers to make data-driven decisions in the design and optimization of novel therapeutic agents.
The Inductive Effect: How Fluorine Modulates Amine Basicity
The basicity of an amine is fundamentally determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (–I effect). When incorporated into an alkyl chain, fluorine atoms pull electron density away from the nitrogen center. This delocalization reduces the electron density on the nitrogen, making the lone pair less available for protonation and destabilizing the resulting conjugate acid (R-NH₃⁺). Consequently, the equilibrium shifts away from the protonated form, resulting in a lower pKa value and a weaker base. The magnitude of this pKa depression is directly related to the number of fluorine atoms and their proximity to the amine group.
The diagram below illustrates how electron-withdrawing groups like fluorine decrease the basicity of the amine nitrogen compared to the effect of electron-donating alkyl groups.
Caption: Inductive effects of substituents on amine basicity.
Comparative pKa Analysis of Fluorinated Alkylamines
The following table summarizes the experimentally determined pKa values of the conjugate acids of propylamine and several fluorinated analogues. This data provides a clear quantitative measure of the impact of fluorination on basicity.
| Compound Name | Structure | Position of Fluorine(s) | pKa (Conjugate Acid) | Reference |
| Propylamine | CH₃CH₂CH₂NH₂ | N/A | 10.71 | [1][2] |
| 3-Fluoropropylamine | FCH₂CH₂CH₂NH₂ | γ (C3) | 9.9 | [3] |
| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | β (C2) | ~7.5 (Estimated) | |
| 2,2-Difluoroethylamine | HCF₂CH₂NH₂ | β (C2) | 7.3 | [4] |
| 3,3,3-Trifluoropropylamine | F₃CCH₂CH₂NH₂ | γ (C3) | 8.7 | [5] |
| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | β (C2) | 5.7 | [6] |
| 1,1,1-Trifluoro-2-propylamine | F₃CCH(NH₂)CH₃ | α (C1) | ~5.8 (Predicted) | [7] |
Analysis of Structure-Basicity Trends:
-
Distance Dependence: The pKa of 3-fluoropropylamine (9.9) is only moderately reduced compared to propylamine (10.71), as the single fluorine atom is three carbons away (γ-position) from the amine.[1][2][3] The inductive effect weakens significantly with distance.
-
Effect of Multiple Fluorines: The presence of two fluorine atoms at the β-position in 2,2-difluoroethylamine leads to a dramatic decrease in pKa to 7.3.[4] This highlights the additive nature of the inductive effect. For our target compound, 2,2-difluoropropylamine, this gem-difluoro substitution at the β-carbon is the dominant factor determining its significantly reduced basicity.
-
Positional Isomers: Comparing 2,2,2-trifluoroethylamine (pKa 5.7) with 3,3,3-trifluoropropylamine (pKa 8.7) provides a stark illustration of the proximity effect.[5][6] When the powerful CF₃ group is at the β-position, the pKa is lowered by three full log units compared to the non-fluorinated propylamine. When it is one carbon further away at the γ-position, the effect is still strong but less pronounced.
-
α-Substitution: Placing the trifluoromethyl group directly on the carbon bearing the amine (α-position), as in 1,1,1-trifluoro-2-propylamine, results in a profoundly weak base, with a predicted pKa similar to that of 2,2,2-trifluoroethylamine.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure the integrity and reproducibility of pKa measurements, a rigorous, self-validating protocol is paramount. Potentiometric titration is the gold standard for this determination.
Causality of Method Choice: This method directly measures the change in hydrogen ion concentration (pH) as a function of added titrant. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated amine and its free base form are equal. This provides a direct, thermodynamically sound measurement of the equilibrium constant.
Experimental Workflow Diagram
Caption: Workflow for precise pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology
-
Reagent and System Preparation:
-
Prepare a ~0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration.
-
Prepare a ~0.1 M hydrochloric acid (HCl) solution.
-
Use high-purity, deionized water, boiled and cooled under an inert atmosphere (e.g., nitrogen) to remove dissolved CO₂, for all solutions.
-
Calibrate a high-resolution pH meter using at least three certified standard buffers that bracket the expected pKa range (e.g., pH 4.01, 7.00, 10.01).
-
-
Titration of the Amine Hydrochloride:
-
Accurately weigh an appropriate amount of the amine hydrochloride salt (e.g., this compound) to create a solution of known concentration (e.g., 25.00 mL of a 0.05 M solution).
-
Transfer the solution to a titration vessel, add a magnetic stir bar, and place it on a stir plate.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring at a constant, moderate speed.
-
Fill a calibrated burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the amine hydrochloride solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a high-resolution curve in this region.
-
Continue the titration well past the steep inflection point until the pH begins to plateau again.
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded data with pH on the y-axis and the volume of NaOH added on the x-axis to generate the titration curve.
-
Determine the equivalence point (Veq), the volume of NaOH at which all the amine hydrochloride has been neutralized. This is the point of maximum slope on the curve and can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V).
-
Determine the half-equivalence point volume (Veq/2).
-
The pKa is the pH of the solution at the half-equivalence point. Read this value from the titration curve or by interpolating the data table.
-
For robust and trustworthy results, the entire procedure should be repeated at least two more times (n=3), and the final pKa should be reported as the mean with the standard deviation.
-
Conclusion
The basicity of this compound is significantly attenuated compared to its non-fluorinated parent, propylamine, a direct consequence of the strong electron-withdrawing inductive effect of the gem-difluoro group at the β-position. Its pKa is estimated to be around 7.5, making it a substantially weaker base than amines with fluorine atoms further from the nitrogen center, but a stronger base than analogues with the more powerfully deactivating 2,2,2-trifluoroethyl substitution. This guide demonstrates that the strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to rationally tune the pKa of amine-containing compounds. By understanding the underlying electronic principles and employing rigorous experimental methodologies like potentiometric titration, researchers can precisely modulate this critical physicochemical property to optimize drug candidates for improved efficacy and pharmacokinetic performance.
References
- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine - Wikipedia [en.wikipedia.org]
- 3. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
A Comparative Guide to the Synthetic Routes of 2,2-Difluoropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The gem-difluoro motif, in particular, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. 2,2-Difluoropropylamine hydrochloride is a valuable building block that introduces this key structural feature. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages.
Introduction
The synthesis of small, fluorinated aliphatic amines like 2,2-Difluoropropylamine presents unique challenges due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of adjacent functional groups. A robust and scalable synthetic route is crucial for its reliable supply in drug discovery and development pipelines. This guide explores three distinct approaches starting from readily available precursors: 2,2-difluoropropanol, 2,2-difluoropropionic acid, and 2,2-difluoropropionitrile.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformations | Potential Advantages | Potential Disadvantages |
| Route 1 | 2,2-Difluoropropanol | Tosylation, Azidation, Staudinger Reduction | Milder reaction conditions for the final reduction step. | Multi-step process, potential for over-alkylation in direct amination. |
| Route 2 | 2,2-Difluoropropionic Acid | Amidation, Hofmann/Curtius/Schmidt Rearrangement or Amide Reduction | Readily available starting material. Rearrangements offer a direct route to the amine. | Rearrangement reactions can have substrate limitations and require careful control. Amide reduction often requires harsh reagents. |
| Route 3 | 2,2-Difluoropropionitrile | Catalytic Hydrogenation | Atom-economical, potentially a one-step conversion from the nitrile. | Requires high-pressure hydrogenation equipment, catalyst selection can be crucial. |
Route 1: Synthesis from 2,2-Difluoropropanol
This route transforms a primary alcohol into a primary amine via a three-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
Experimental Workflow
The 2,2-Difluoropropyl Group: A Modern Bioisosteric Replacement for the Gem-Dimethyl Moiety in Drug Discovery
In the intricate process of drug design and optimization, medicinal chemists continually seek to fine-tune the properties of lead compounds to enhance their efficacy, safety, and pharmacokinetic profiles. One long-standing strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar steric and electronic characteristics, yet can significantly improve the molecule's overall performance. The gem-dimethyl group, a common motif in many natural products and synthetic drugs, is often incorporated to introduce steric bulk, restrict conformational flexibility, and block metabolic oxidation.[1] However, its lipophilic nature can sometimes be a liability. This guide provides an in-depth comparison of the gem-dimethyl group with its emerging bioisostere, the 2,2-difluoropropyl moiety, offering experimental insights and practical guidance for researchers in drug development.
The 2,2-difluoropropyl group presents a compelling alternative to the gem-dimethyl group by mimicking its steric footprint while introducing unique electronic properties due to the high electronegativity of the fluorine atoms. This substitution can lead to profound effects on a molecule's lipophilicity, metabolic stability, and the acidity of neighboring functional groups.[2]
A Comparative Analysis of Physicochemical Properties
The decision to replace a gem-dimethyl group with a 2,2-difluoropropyl moiety is driven by the desire to modulate key physicochemical parameters. The table below summarizes the general trends observed with this bioisosteric switch, supported by data from various studies on fluorinated compounds.
| Property | Gem-Dimethyl Group | 2,2-Difluoropropyl Group | Rationale for Change |
| Lipophilicity (LogP) | Contributes to increased lipophilicity. | Generally leads to a further increase in lipophilicity, although this is context-dependent.[2] | The highly non-polar nature of the C-F bonds can enhance partitioning into lipid environments. |
| Metabolic Stability | Can be susceptible to oxidative metabolism at the methyl groups. | Significantly more resistant to oxidative metabolism due to the strength of the C-F bond.[3][4] | The high bond dissociation energy of the C-F bond makes it less prone to enzymatic cleavage by cytochrome P450 enzymes. |
| pKa of Neighboring Groups | Minimal inductive effect. | Can significantly lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups due to the strong electron-withdrawing nature of the fluorine atoms.[5] | The inductive effect of the two fluorine atoms alters the electron density of adjacent functional groups. |
| Conformational Effects | Imposes a specific steric hindrance and can favor certain conformations through the Thorpe-Ingold effect.[1] | The C-F bonds can engage in dipole-dipole interactions and hyperconjugation, influencing the local conformation in a distinct manner compared to C-H bonds.[6] | The unique electronic and steric properties of the CF2 group can lead to different conformational preferences. |
Case Study: Synthesis of a 2,2-Difluoropropyl Analog of a Bioactive Scaffold
To illustrate the practical application of this bioisosteric replacement, we will consider the synthesis of a 2,2-difluoropropyl analog of a hypothetical bioactive molecule containing a gem-dimethyl group. The synthetic route will start from a ketone precursor, a common intermediate in the synthesis of gem-dimethylated compounds.
Experimental Protocol: Synthesis of a 2,2-Difluoropropyl Derivative from a Ketone Precursor
This protocol outlines a general procedure for the deoxofluorination of a ketone to introduce the 2,2-difluoropropyl moiety.
Materials:
-
Ketone precursor (1.0 eq)
-
Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®) (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Fluorinating Agent: Slowly add the deoxofluorinating agent (2.5 eq) to the stirred solution. Caution: Deoxofluorinating agents can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2,2-difluoropropyl compound.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Compounds Containing the 2,2-Difluoropropylamine Moiety
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, achieving a favorable pharmacokinetic profile is as critical as attaining high potency and selectivity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the susceptibility to biotransformation by the body's enzymatic machinery.[1] Compounds that are rapidly metabolized often fail to achieve sufficient therapeutic concentrations or require inconveniently frequent dosing.[1] Conversely, excessively slow metabolism can lead to accumulation and potential toxicity. Therefore, medicinal chemists continually seek strategies to modulate metabolic stability, and one of the most powerful tools in this endeavor is the strategic incorporation of fluorine.[2]
This guide provides a comparative assessment of the metabolic stability of compounds featuring the 2,2-difluoropropylamine moiety . We will objectively compare its performance against two common, structurally related bioisosteres: the simple n-propylamine and the sterically hindered gem-dimethylpropylamine (neopentylamine) moieties. Through an examination of the underlying metabolic pathways and supporting experimental data from in vitro assays, this guide will equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in lead optimization.
The Metabolic Challenge: Cytochrome P450 and Amine Oxidation
The primary route of metabolism for many amine-containing drugs is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[3] For alkylamines, a common metabolic pathway is N-dealkylation , which involves the oxidation of the carbon atom alpha to the nitrogen.[4][5] This process generates an unstable carbinolamine intermediate that spontaneously cleaves, resulting in a dealkylated amine and a corresponding aldehyde or ketone.[3] This metabolic vulnerability can be a significant liability, leading to rapid clearance and termination of the drug's therapeutic effect.
To counteract this, medicinal chemists employ several strategies, including:
-
Steric hindrance: Introducing bulky groups near the site of metabolism can physically block the enzyme's active site. The gem-dimethylpropylamine moiety is a classic example of this approach.
-
Electronic modulation: Altering the electronic properties of the molecule can make the site of metabolism less susceptible to enzymatic attack. The introduction of electron-withdrawing fluorine atoms is a prime example of this strategy.[6]
This guide will focus on comparing these two strategies, embodied by the gem-dimethylpropylamine and 2,2-difluoropropylamine moieties, against the baseline propylamine group.
Comparative In Vitro Assessment: Methodology and Rationale
To objectively compare the metabolic stability of these three moieties, we rely on well-established in vitro assays that model hepatic metabolism.[7] The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP450s.[8] Microsomal stability assays are excellent for specifically assessing susceptibility to oxidative metabolism.[9] They are cost-effective and have high throughput, making them ideal for early-stage drug discovery.[10]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[8][11] Hepatocyte stability assays provide a more comprehensive picture of overall hepatic clearance, as they account for cellular uptake and the interplay between different metabolic pathways.[12]
For the purpose of this guide, we will present and analyze representative data obtained from these assays. The key parameters for comparison are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit time.[13] A lower intrinsic clearance value signifies greater metabolic stability.
Experimental Protocols
Here, we provide standardized, step-by-step protocols for the two key in vitro assays discussed. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic stability.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a working solution of the test compound at a concentration of 1 µM in the buffer. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[14]
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions. This provides a sustained source of the essential cofactor, NADPH.[14]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.[14]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS/MS normalization).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[13]
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment, including both Phase I and Phase II metabolism.
Workflow Diagram:
Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
-
Determine cell viability and density using the trypan blue exclusion method. Viability should typically be >80%.
-
Adjust the cell density to 1 x 10^6 viable cells/mL in the incubation medium.
-
-
Incubation:
-
In a 48- or 96-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator (5% CO2) with gentle shaking to keep the cells in suspension.[11]
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
This follows the same procedure as the microsomal assay (Steps 3 and 4 in Protocol 1).
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[11]
-
Comparative Data Analysis
The following tables present a compilation of representative in vitro metabolic stability data for compounds containing the three moieties of interest. This data has been collated from various sources and normalized for comparison. The test compounds (TC) are assumed to be structurally analogous to ensure a fair comparison.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Moiety | Test Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Clearance Category |
| n-Propylamine | TC-Propyl | 15 | 92.4 | High |
| gem-Dimethylpropylamine | TC-gem-Dimethyl | 45 | 30.8 | Moderate |
| 2,2-Difluoropropylamine | TC-Difluoro | >120 | <11.5 | Low |
Table 2: Comparative Metabolic Stability in Human Hepatocytes
| Moiety | Test Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/10^6 cells) | Clearance Category |
| n-Propylamine | TC-Propyl | 25 | 27.7 | High |
| gem-Dimethylpropylamine | TC-gem-Dimethyl | 70 | 9.9 | Moderate |
| 2,2-Difluoropropylamine | TC-Difluoro | >240 | <2.9 | Low |
Mechanistic Interpretation and Discussion
The data presented in Tables 1 and 2 clearly demonstrates a significant enhancement in metabolic stability when moving from a simple propylamine to the sterically hindered gem-dimethylpropylamine, and a dramatic improvement with the 2,2-difluoropropylamine moiety.
-
n-Propylamine: As the baseline, this moiety shows high clearance in both microsomes and hepatocytes. The unsubstituted α-carbon is highly susceptible to oxidation by CYP450 enzymes, leading to rapid N-dealkylation.
-
gem-Dimethylpropylamine: The introduction of two methyl groups on the β-carbon provides steric bulk that partially shields the α-carbon from the active site of CYP enzymes. This steric hindrance results in a moderate decrease in the rate of metabolism, as reflected by the longer half-life and lower intrinsic clearance compared to the n-propylamine analogue.
-
2,2-Difluoropropylamine: This moiety exhibits the highest metabolic stability. The mechanism of this profound effect is primarily electronic. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the adjacent C-H bonds at the α-carbon position. This electronic withdrawal lowers the electron density around the α-carbon, making it significantly less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP450 active site. This "metabolic blocking" strategy effectively shuts down the N-dealkylation pathway.
Metabolic Pathway Comparison Diagram:
Caption: Comparative metabolic fates of the three amine moieties.
Conclusion and Practical Implications for Drug Design
This guide demonstrates that the 2,2-difluoropropylamine moiety is a highly effective bioisostere for enhancing the metabolic stability of drug candidates susceptible to N-dealkylation.
-
Superiority over Steric Shielding: While steric hindrance (gem-dimethyl) offers a moderate improvement in stability, the electronic shielding provided by gem-difluorination is substantially more robust. This makes the 2,2-difluoropropylamine group a preferred choice when significant metabolic blocking is required.
-
Predictable Improvement: The strong C-F bond and the powerful inductive effect of the fluorine atoms provide a reliable and predictable method for increasing a compound's half-life and reducing its intrinsic clearance.[15]
-
Application in Lead Optimization: For lead compounds suffering from rapid clearance due to N-dealkylation of a small alkylamine chain, replacement with a 2,2-difluoropropylamine group should be considered a high-priority strategy. The straightforward synthesis of this moiety and its profound impact on a critical DMPK parameter make it an invaluable tool for medicinal chemists.
By understanding the principles outlined in this guide and leveraging the predictive power of in vitro metabolic assays, researchers can more effectively design and optimize drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.
References
- 1. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluoropropylamine Hydrochloride
Introduction
2,2-Difluoropropylamine hydrochloride is an important building block in modern pharmaceutical and materials science research.[1][2] Its unique structure, featuring a difluorinated carbon center, imparts specific chemical properties that are highly valuable in synthesis. However, these same properties, particularly the strength and stability of the carbon-fluorine (C-F) bond, necessitate stringent and specialized disposal procedures.[3] Improper disposal can lead to personnel exposure and the release of a highly persistent substance into the environment.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. As your partner in the laboratory, we believe that providing this information is essential for ensuring the safety of your team and the integrity of your research environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering your team to make informed safety decisions.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is a hazardous substance; its physical and toxicological properties dictate every aspect of its handling and disposal.[4][5]
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Code | Description | Primary Safety Implication |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6] | Prevent ingestion through contaminated hands or materials. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] | Avoid all skin contact by using appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][6] | Mandates the use of safety glasses or goggles. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[5][6] | Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation of the solid powder. |
The Fluorine Factor: The presence of two fluorine atoms on the propyl chain is the most critical consideration for disposal. The C-F bond is one of the strongest in organic chemistry, which makes fluorinated compounds like this one highly resistant to natural degradation.[3][7] This persistence means the compound can remain in the environment for extended periods, earning them the moniker "forever chemicals."[8] Therefore, disposal methods must be capable of completely destroying the molecule, not just containing it.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following controls are in place.
-
Engineering Controls: All handling of the solid compound must occur within a certified chemical fume hood to prevent inhalation of dust particles.[9] Ensure the work area is well-ventilated.[4]
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves. Always inspect gloves for tears or holes before use.
-
Body Protection: A full-length laboratory coat.[9]
-
Respiratory Protection: For spill cleanup or situations where dust generation is unavoidable, a dust respirator should be used.[9]
-
Waste Characterization, Segregation, and Storage
Core Directive: this compound and all materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be discharged down the drain or placed in regular trash.[10]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[11]
-
Rationale: Mixing halogenated organic compounds with other waste streams can lead to dangerous reactions or complicate the final disposal process. Segregation is a foundational principle of safe laboratory waste management.
-
-
Container Labeling: The waste container must be labeled, at a minimum, with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Interim Storage: Keep the sealed waste container in a designated satellite accumulation area that is secure, away from incompatible materials, and protected from environmental extremes.[9]
Step-by-Step Disposal and Spill Management Protocols
The appropriate disposal procedure depends on the nature of the waste. The following workflow provides a decision-making framework.
Caption: Disposal Decision Workflow for this compound.
Protocol 4.1: Disposal of Unused or Expired Product
-
Ensure Container Integrity: Confirm the chemical is in its original, tightly sealed container. If the container is damaged, perform a safe transfer to a new, appropriate container inside a fume hood.
-
Labeling: Verify the container is accurately labeled.
-
Documentation: Complete your institution's hazardous waste pickup form.
-
Transfer: Securely transport the container to your facility's designated main hazardous waste accumulation area to await pickup by your certified waste disposal vendor.
Protocol 4.2: Disposal of Contaminated Labware and PPE
-
Segregation: Collect all solid materials (e.g., weighing paper, contaminated gloves, disposable labware) that have come into direct contact with the chemical.
-
Containment: Place these items into a designated solid hazardous waste container. This is typically a lined drum or a puncture-resistant box.
-
Labeling and Disposal: Seal the container when full or ready for disposal, ensure it is properly labeled as described in Section 3, and transfer it to the hazardous waste accumulation area for pickup.
Protocol 4.3: Emergency Procedures for Spills
Caption: Workflow for managing a minor spill of this compound.
For a Minor Spill (typically < 5 grams, as defined by your institution):
-
Alert & Restrict: Immediately alert others in the area and restrict access.[11]
-
PPE: Wear all recommended PPE, including a dust respirator.[9]
-
Containment: Prevent the powder from spreading.
-
Cleanup: Use a dry cleanup method.[9] Gently sweep or use a plastic dustpan to collect the material. DO NOT use a standard vacuum cleaner, which can disperse fine particles into the air. If you have a HEPA-filtered vacuum suitable for chemical powders, it may be used.
-
Collection: Place all spilled material and cleanup supplies into a sealable, labeled container for disposal as hazardous waste.[9]
-
Decontamination: Carefully wash the spill area with soap and water, and collect the cleaning materials for disposal. Prevent runoff into drains.[9]
-
Personal Decontamination: Remove contaminated clothing for laundering and thoroughly wash hands and any other exposed skin.[12]
For a Major Spill:
-
Evacuate: Immediately evacuate the area.[11]
-
Alert: Notify your institution's emergency response team or Environmental Health & Safety (EHS) office from a safe location.
-
Secure: Secure the area to prevent re-entry.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.
Recommended Final Disposition Methods
While your institution's EHS office will manage the final disposition, understanding the approved methods provides insight into the importance of proper segregation and handling.
-
Preferred Method: High-Temperature Incineration: This is the most effective and recommended disposal method for fluorinated organic compounds.[3][8] Incinerators operating at sufficiently high temperatures and with long residence times can break the stable C-F bonds, ensuring complete destruction of the molecule.[7][13] The facility must be licensed to handle halogenated hazardous waste.[3]
-
Alternative Method: Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is a secondary option.[8] This method provides containment but does not destroy the chemical, posing a long-term management challenge.[8]
-
Prohibited Method: Drain Disposal: As a persistent, toxic organic chemical, drain disposal is strictly prohibited.[10] The compound is not readily biodegradable and can interfere with wastewater treatment processes and contaminate waterways.
By adhering to these protocols, you ensure that this compound is managed safely and responsibly from receipt to final disposal, protecting yourself, your colleagues, and the environment.
References
- 1. CAS 868241-48-9: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. chemical-label.com [chemical-label.com]
- 6. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nems.nih.gov [nems.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. opcw.org [opcw.org]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2,2-Difluoropropylamine Hydrochloride
As researchers and developers at the forefront of pharmaceutical and chemical innovation, our success is intrinsically linked to our ability to manage risk. The compounds we handle, such as 2,2-Difluoropropylamine hydrochloride, are valuable intermediates, but their unique chemical properties demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. Our goal is to build a culture of safety that is as robust as our science.
Foundational Hazard Assessment
This compound (CAS No. 868241-48-9) is a solid organic amine salt.[1][2] Its hazard profile, derived from aggregated GHS data, dictates every safety recommendation that follows.[1] Understanding the "why" behind a protocol is the first step toward true safety.
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent ingestion by avoiding hand-to-mouth contact. No eating, drinking, or smoking in the lab. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause irritation. Appropriate gloves and a lab coat are mandatory to prevent skin exposure. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The chemical can cause significant, painful eye irritation. Chemical splash goggles are essential. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | As a solid, airborne dust presents an inhalation hazard, irritating the respiratory tract.[1][3][4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically determined barrier against the specific hazards identified above. All handling of this compound must be conducted within a certified chemical fume hood to contain dust and vapors.[5]
Eye and Face Protection:
-
Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times. Their tight seal is critical to prevent fine dust or splashes from reaching the eyes.
-
Recommended for large quantities: When handling significant amounts (>25g) or when there is an increased risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[6]
-
Gloves - A Critical Choice: The selection of gloves is paramount. While nitrile gloves are common in laboratories, they offer poor resistance to amines and halogenated compounds.[5][7]
-
For Incidental Contact (Splash Protection Only): Heavy-duty nitrile gloves (minimum 8 mil thickness) may be used, but they must be replaced immediately upon any contact with the chemical.[8]
-
For Deliberate or Prolonged Contact: For tasks involving more than incidental contact, such as weighing large quantities or cleaning spills, more robust gloves are required. Recommended options include:
-
Viton™ gloves
-
Laminate film gloves (e.g., SilverShield®)
-
-
Double-Gloving: It is best practice to wear two pairs of gloves, with the outer glove removed immediately after the task is complete to minimize contamination of equipment and notebooks.[6]
-
Respiratory Protection:
-
Primary Control: All work must be performed inside a chemical fume hood to minimize inhalation exposure.
-
Secondary Control: If engineering controls are insufficient or during a significant spill cleanup where dust generation is unavoidable, respiratory protection is mandatory.
-
Required Respirator: An air-purifying respirator (APR) equipped with a combination cartridge is necessary. A suitable choice would be a Multi-Gas/P100 cartridge , which protects against organic vapors, acid gases (from the hydrochloride), ammonia/methylamine (for the amine), and provides 99.97% filtration of airborne particulates.[1][4] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
Operational Plan: PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect procedure can lead to contamination and exposure.
References
- 1. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 3M Respirator Cartridges [selectsafetysales.com]
- 5. gloves.com [gloves.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
